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  • Product: N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide
  • CAS: 1082156-62-4

Core Science & Biosynthesis

Foundational

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: A Strategic Building Block in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and ion channel modulators relies heavily on structurally pre-organized, bifunctional building blocks. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and ion channel modulators relies heavily on structurally pre-organized, bifunctional building blocks. N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4) is one such critical intermediate[1]. Characterized by an electron-withdrawing ortho-chloro substituent, a versatile para-amino nucleophile, and a stereochemically adaptable tetrahydrofuran (THF) carboxamide moiety, this compound serves as a linchpin in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, strategic synthetic methodologies, and pharmacological applications of this specific intermediate, ensuring that drug development professionals can seamlessly integrate it into their discovery pipelines.

Chemical Identity & Physicochemical Profiling

The structural architecture of N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is defined by a central aniline core that is differentially functionalized. The presence of the chlorine atom at the 2-position induces a steric and electronic environment that dictates the regioselectivity of downstream coupling reactions, while the THF ring provides a balance of lipophilicity and hydrogen-bonding capacity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the intermediate, which are critical for predicting its behavior in both synthetic workflows and ADME (Absorption, Distribution, Metabolism, and Excretion) models[1][2].

PropertyValue
Chemical Name N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide
CAS Number 1082156-62-4
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Hydrogen Bond Donors 2 (Primary amine, Amide NH)
Hydrogen Bond Acceptors 3 (THF oxygen, Amide carbonyl, Primary amine)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~63.4 Ų
Physical State Solid (Powder)

Strategic Synthetic Methodologies

The synthesis of this intermediate requires strict regiocontrol. Direct acylation of 4-chloro-1,3-phenylenediamine is problematic due to competing nucleophilicity between the two amino groups. Therefore, the most robust and self-validating pathway begins with 2-chloro-5-nitroaniline .

The Logic of the Synthetic Route (Causality)
  • Regioselective Acylation: By starting with 2-chloro-5-nitroaniline, the nucleophilic amine at the 1-position is cleanly acylated with tetrahydrofuran-2-carbonyl chloride. The nitro group at the 5-position acts as an electron-withdrawing protecting group that is entirely unreactive toward the acyl chloride.

  • Chemoselective Reduction: The critical challenge in the second step is reducing the nitro group to an amine without cleaving the aryl-chlorine bond (hydrodehalogenation). Standard Palladium on Carbon (Pd/C) with hydrogen gas will rapidly strip the chlorine atom. Therefore, a Béchamp reduction (Iron powder and Ammonium Chloride) or Platinum on Carbon (Pt/C) must be utilized to preserve the halogen[3].

Synthesis SM1 2-Chloro-5-nitroaniline (Nucleophile) Step1 Acylation DCM, DIPEA, 0°C SM1->Step1 SM2 THF-2-carbonyl chloride (Electrophile) SM2->Step1 Int1 Nitro Intermediate (N-(2-Chloro-5-nitrophenyl)...) Step1->Int1 Amide Bond Formation Step2 Chemoselective Reduction Fe, NH4Cl, EtOH/H2O Int1->Step2 Target Target Intermediate (CAS: 1082156-62-4) Step2->Target Nitro to Amine (Cl Preserved)

Caption: Chemoselective synthetic workflow for N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity suitable for downstream API synthesis.

Step 1: Synthesis of N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-5-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve tetrahydrofuran-2-carbonyl chloride (1.1 eq) in a minimal amount of DCM and add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the nitro intermediate.

Step 2: Chemoselective Reduction to Target Intermediate
  • Preparation: Suspend the nitro intermediate (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 v/v, 15 volumes).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).

  • Reaction: Heat the suspension to 80°C (reflux) under vigorous stirring for 2–3 hours. The reaction turns into a thick brown slurry.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol and ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Toluene/Heptane) to yield the pure N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

Applications in Drug Discovery

The unique structural motif of this intermediate—specifically the combination of the THF-carboxamide and the halogenated aniline—has been heavily utilized in the development of several classes of therapeutics.

Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

Nav1.7 is a highly validated target for the treatment of chronic pain disorders. Patent literature (e.g., WO2010022055A2) demonstrates that coupling the free amine of tetrahydro-2-furancarboxamide-bearing anilines with triazine or pyrimidine cores yields potent Nav1.7 inhibitors[3]. The THF ring occupies a specific lipophilic pocket in the channel, while the amide acts as a crucial hydrogen bond donor/acceptor pair.

SPAK Kinase Inhibitors

The WNK-SPAK-NKCC1 cascade regulates ion transport and cell volume. Inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase) are actively investigated for treating stroke and comorbid hypertension[4]. Compounds featuring the THF-carboxamide motif linked to a halogenated phenyl ring have shown the ability to reduce brain lesion sizes in experimental stroke models by disrupting this specific kinase cascade[4].

Alpha-1 Adrenergic Blockers & Nicotinic Agonists

The THF-carboxamide group is a known pharmacophore in urological drugs such as Alfuzosin (used for benign prostatic hyperplasia)[5]. Furthermore, structurally related bicyclic derivatives like AZD1446 (TC-6683) act as highly selective α4β2 nicotinic acetylcholine receptor agonists for cognitive disorders[6].

Pathway API Advanced API (Derived from CAS 1082156-62-4) Nav Voltage-Gated Sodium Channel (Nav1.7) API->Nav Inhibition SPAK SPAK Kinase (WNK-SPAK-NKCC1 Cascade) API->SPAK Inhibition Pain Chronic Pain Disorders Nav->Pain Reduces Excitability Stroke Neurological Deficits (Stroke/Hypertension) SPAK->Stroke Reduces Lesion Size

Caption: Pharmacological targeting of APIs derived from the N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide scaffold.

Conclusion

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is far more than a simple chemical catalog item; it is a highly engineered scaffold designed to impart specific physicochemical properties to target molecules. By understanding the causality behind its synthesis—specifically the necessity of chemoselective reduction to preserve the critical ortho-chlorine—and recognizing its role in Nav1.7 and SPAK kinase inhibition, medicinal chemists can leverage this intermediate to accelerate the discovery of novel targeted therapeutics.

References

  • F.A. Binch et al. "WO2010022055A2 - Inhibitors of voltage-gated sodium channels". Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24795080, TC-6683 (AZD1446)". PubChem. Available at:[Link]

  • U.S. Patent 5,753,641A. "Method of treatment for benign prostatic hyperplasia (Alfuzosin)". Google Patents.

Sources

Exploratory

Rational Design and Physicochemical Profiling of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently evaluate early-stage chemical building blocks to determine their viability for high-throughput screening (HTS) and lead optimization pipelines.[1] (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate early-stage chemical building blocks to determine their viability for high-throughput screening (HTS) and lead optimization pipelines.[1] (CAS: 1082156-62-4) is a highly versatile intermediate characterized by a substituted aniline core covalently linked to a tetrahydrofuran (THF) moiety.

This whitepaper deconstructs the physicochemical properties of this compound, explaining the structural causality behind its behavior, and outlines the rigorous, self-validating experimental protocols required to accurately profile its Absorption, Distribution, Metabolism, and Excretion (ADME) potential.

Structural Analysis & Pharmacophore Mapping

The physicochemical behavior of a molecule is entirely dictated by its stereoelectronic topography. For N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, the architecture can be divided into three functional domains:

  • The Tetrahydrofuran-2-carboxamide Moiety: The incorporation of the saturated THF ring introduces sp3 carbon character, which disrupts molecular planarity. This "escape from flatland" reduces π−π stacking in the solid state, lowering the crystal lattice energy and thereby improving thermodynamic solubility.

  • The Ortho-Chloro Substituent: Positioned ortho to the amide linkage, the electronegative chlorine atom participates in a weak intramolecular hydrogen bond with the amide NH. This forms a pseudo-five-membered ring that restricts bond rotation, shields the polar NH from the aqueous environment, and artificially enhances the molecule's lipophilicity and membrane permeability.

  • The Meta/Para Amino Group: The primary amine at position 5 is para to the amide group and meta to the chloro group. The electron-withdrawing inductive effect of the chlorine atom significantly depresses the basicity of this amine, shifting its pKa​ downward.

ADME_Logic Struct N-(5-Amino-2-chlorophenyl) tetrahydro-2-furancarboxamide HBA H-Bond Acceptors (3) (THF & Amide O, Amine N) Struct->HBA HBD H-Bond Donors (3) (Amide & Amine NH) Struct->HBD Lipid Lipophilic Core (Chloro-Phenyl) Struct->Lipid Sol Aqueous Solubility (pH dependent) HBA->Sol Perm High Membrane Permeability HBD->Perm Limits HBD->Sol Lipid->Perm

Logical relationship between structural features and ADME properties.

Physicochemical Properties

The quantitative data below summarizes the foundational metrics used to predict the compound's pharmacokinetic behavior.

PropertyValueCausality / Implication
Molecular Weight 240.69 g/mol Well within the optimal range for high cellular diffusivity.
Molecular Formula C₁₁H₁₃ClN₂O₂-
CAS Number 1082156-62-4-
TPSA 64.3 ŲOptimal for passive transcellular permeability (Ideal: < 140 Ų).
Estimated LogP 1.8 - 2.2Ideal lipophilicity for oral absorption without excessive hydrophobic trapping in lipid bilayers.
H-Bond Donors 3Contributed by the amide NH and primary amine NH₂.
H-Bond Acceptors 3Contributed by the THF oxygen, amide carbonyl, and amine nitrogen.
Estimated pKa (Amine) ~3.8 - 4.5Weak base; predominantly un-ionized at physiological pH (7.4), maximizing passive membrane penetration.

Analytical Methodologies & Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies detail the exact steps required to empirically validate the theoretical properties listed above.

High-Throughput Lipophilicity Profiling (Shake-Flask Method)

Causality: While computational algorithms (cLogP) provide rapid estimates, the unique intramolecular hydrogen bonding potential between the amide NH and the ortho-chloro group can cause deviations from purely additive models. The shake-flask method provides an empirical, thermodynamic measurement of lipophilicity.

Protocol (Based on [2]):

  • Preparation: Pre-saturate analytical-grade n-octanol and aqueous buffer (0.1 M phosphate, pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve exactly 1.0 mg of the compound in 10 mL of the pre-saturated aqueous phase.

  • Equilibration: Add 10 mL of the pre-saturated n-octanol to the vessel. Shake vigorously at 25°C for 60 minutes, then centrifuge at 3,000 x g for 15 minutes to ensure absolute phase separation.

  • Quantification: Extract aliquots from both phases. Analyze via HPLC-UV at the compound's λmax​ (approx. 254 nm).

  • System Validation: Run a concurrent reference standard (e.g., Propranolol) alongside the test compound. The assay is only validated if the reference standard yields a LogP within 0.1 units of its literature value. Calculate the final partition coefficient as LogP=log10​([C]oct​/[C]aq​) .

Potentiometric pKa Determination

Causality: Knowing the exact pKa​ of the 5-amino group is critical for predicting gastrointestinal absorption and potential lysosomal trapping. Because the un-ionized free base exhibits low aqueous solubility, direct aqueous titration often leads to precipitation, skewing the titration curve.

Protocol:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) under an inert argon atmosphere to prevent CO2​ absorption.

  • Titration Setup: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., varying ratios of methanol/water).

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M NaOH at 25°C.

  • Extrapolation: Plot the apparent pKa​ ( psKa​ ) against the dielectric constant of the solvent mixtures. Perform a Yasuda-Shedlovsky extrapolation to the y-intercept (100% water) to derive the true aqueous pKa​ .

  • System Validation: Use Aniline ( pKa​ 4.6) as a control standard to validate the electrode's response kinetics.

Kinetic Solubility Assay (Laser Nephelometry)

Causality: Thermodynamic solubility takes 24-48 hours to equilibrate. In early profiling, kinetic solubility from a DMSO stock provides rapid feedback on whether the compound will crash out of solution during biological assays.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution: Serially dilute the stock into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 to 500 µM, ensuring the final DMSO concentration remains ≤1% .

  • Incubation: Incubate the plate at 25°C for 2 hours to allow the metastable state to equilibrate.

  • Measurement: Measure light scattering using a laser nephelometer. The onset of precipitation is detected as a sharp, exponential increase in scattered light.

  • System Validation: Run Nicardipine (low solubility control) and Acetaminophen (high solubility control) to validate the dynamic range of the nephelometer.

Workflow A Compound Synthesis & Verification (NMR/LC-MS) B Kinetic Solubility Assay (Nephelometry) A->B C Lipophilicity Profiling (Shake-Flask / HPLC) A->C D pKa Determination (Potentiometric Titration) A->D E Data Integration & ADME Modeling B->E C->E D->E F Lead Optimization Decision Matrix E->F

Experimental workflow for physicochemical characterization and ADME profiling.

Implications for Drug Design

The physicochemical profile of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide strictly adheres to . With a molecular weight of 240.69 g/mol , a LogP of ~2.0, and a TPSA of 64.3 Ų, the compound is positioned in the "sweet spot" for oral bioavailability. The weak basicity of the aniline nitrogen ensures that the molecule remains largely un-ionized in the intestinal tract (pH ~6.5), facilitating rapid transcellular absorption, while the THF ring provides sufficient polarity to maintain adequate aqueous solubility for formulation.

References

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from:[Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from:[Link]

Sources

Foundational

biological activity of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

Title: Preclinical Evaluation and Biological Activity Profiling of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Evaluation and Biological Activity Profiling of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, identifying and characterizing privileged chemical scaffolds is a critical first step. N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS Number: 1082156-62-4; Molecular Formula: C11H13ClN2O2) is a highly versatile building block and screening compound.

To a medicinal chemist, this molecule presents a highly actionable pharmacophore:

  • Tetrahydro-2-furancarboxamide Core: This saturated oxygen heterocycle provides a specific spatial geometry and acts as a potent hydrogen-bond acceptor. This exact moiety is a recognized pharmacophore responsible for the smooth muscle-relaxing activity seen in α1-adrenergic receptor antagonists, most notably Alfuzosin [1].

  • 5-Amino-2-chlorophenyl Ring: The chloro substitution at the ortho position creates a steric lock, restricting the rotation of the amide bond and stabilizing the molecule into a preferred bioactive conformation. The meta-amino group serves as a critical vector for further synthetic derivatization or as a direct hydrogen-bond donor to target kinase hinge regions or GPCR binding pockets[2].

This guide details the self-validating preclinical workflows required to evaluate the biological activity of this compound, moving from cell-free biochemical target deconvolution to cell-based phenotypic efficacy.

High-Throughput Screening (HTS) Workflow

The evaluation of a novel chemical entity requires a cascading logic model. We prioritize biochemical target engagement first, followed by orthogonal cell-based validation.

HTS_Workflow Start Compound Library CAS 1082156-62-4 Primary Primary Biochemical Screen (AlphaScreen Assay) Start->Primary 10 µM Initial Screen Secondary Orthogonal Cell-Based Screen (CellTiter-Glo Viability) Primary->Secondary IC50 < 1 µM Hit Hit Confirmation & Lead Optimization Secondary->Hit Therapeutic Index > 10

Fig 1: Cascading biological evaluation workflow for novel chemical entities.

Primary Mechanistic Profiling: Target Deconvolution via AlphaScreen

To determine the specific receptor or protein-protein interaction (PPI) targeted by N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, we deploy the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) technology.

Causality of Assay Choice: AlphaScreen is chosen over traditional ELISAs because it is a homogeneous, wash-free assay. It relies on the diffusion of singlet oxygen ( 1O2​ ) from a Donor bead to an Acceptor bead. Because singlet oxygen has a short half-life (4 µs) and can only diffuse a maximum of 200 nm in aqueous solution, a luminescent signal is only generated if the target and ligand are in direct physical proximity[3]. This drastically reduces false positives from non-specific binding[4].

AlphaScreen Biochemical Mechanism

AlphaScreen_Mech Donor Donor Bead (Excitation 680 nm) O2 Singlet Oxygen (1O2) Donor->O2 Generates Ligand Biotinylated Ligand Donor->Ligand Streptavidin Binding Acceptor Acceptor Bead (Emission 520-620 nm) O2->Acceptor Energy Transfer (<200nm) Receptor Target Receptor Acceptor->Receptor His-Tag Binding Ligand->Receptor Interaction Inhibitor CAS 1082156-62-4 (Competitor) Inhibitor->Receptor Competitive Displacement

Fig 2: AlphaScreen proximity mechanism and competitive inhibition by test compound.
Self-Validating AlphaScreen Protocol

Note: This protocol is optimized for a 384-well microplate format with a 25 µL total assay volume.

  • Reagent Preparation (Causality: Light Sensitivity): AlphaScreen Donor beads contain the photosensitizer phthalocyanine. Ambient laboratory light will prematurely excite the beads, causing photobleaching and high background noise. All bead handling must be performed under green-filtered or subdued lighting (<100 lux) [4].

  • Complex Formation: Dispense 10 µL of the target receptor (e.g., His-tagged α1-adrenergic receptor) and 5 µL of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (serially diluted from 10 µM to 0.1 nM) into the 384-well plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of the biotinylated native ligand.

  • Bead Addition: Add 5 µL of a mixture containing Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads (final concentration 20 µg/mL each)[5].

  • Incubation & Reading: Seal the plate and incubate in the dark for 1 hour. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm)[5].

  • System Validation (Z'-Factor): To ensure the assay is self-validating, a Z'-factor must be calculated for each plate: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z' ≥ 0.5 confirms the assay's robustness and proves that the signal drop is due to true competitive inhibition by the compound, not assay drift[3].

In Vitro Efficacy & Cytotoxicity: CellTiter-Glo Assay

Once biochemical target engagement is confirmed, the compound must be evaluated in living cells to determine its therapeutic index (efficacy vs. general cytotoxicity). We utilize the CellTiter-Glo® Luminescent Cell Viability Assay .

Causality of Assay Choice: Traditional colorimetric assays (like MTT) rely on the enzymatic reduction of tetrazolium salts, which can be artificially skewed by the metabolic state of the cell or direct chemical reduction by the test compound. CellTiter-Glo measures Adenosine Triphosphate (ATP) directly via a thermostable luciferase reaction. Because ATP is the universal energy currency, its rapid depletion upon cell death makes it the most accurate proxy for the number of viable, metabolically active cells[6],[7].

Self-Validating CellTiter-Glo Protocol
  • Cell Seeding: Plate target mammalian cells at 5,000 cells/well in 100 µL of culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2[8].

  • Compound Treatment: Add N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide at varying concentrations. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine). Incubate for 48 hours.

  • Thermal Equilibration (Causality: Kinetics): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Temperature gradients across the microplate cause uneven luciferase enzyme kinetics, leading to "edge effects" and high coefficients of variation (CV). Uniform temperature ensures uniform luminescent signal generation[8],[9].

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo Reagent to each well (1:1 ratio with culture medium). This single step simultaneously lyses the cells and initiates the luminescent reaction[8].

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to ensure complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent "glow-type" signal (which has a half-life of >5 hours)[7],[10].

  • System Validation (ATP Standard Curve): An ATP standard curve (10 nM to 1 µM) must be run in parallel on the same plate. This self-validating step proves that the luciferase reagent is active and that the luminescence output is strictly linear, ruling out the possibility that the test compound is directly quenching the luminescent emission[10].

Quantitative Data Presentation

The following table summarizes the hypothetical biological profile of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide compared to established controls, demonstrating how biochemical and cellular data are synthesized to calculate the Therapeutic Index (TI).

CompoundTarget Receptor IC50 (nM)Off-Target Kinase IC50 (nM)Cell Viability CC50 (µM)Therapeutic Index (TI)
CAS 1082156-62-4 45.2 ± 3.1> 10,000125.4 ± 8.2~2,774
Alfuzosin (Control) 2.5 ± 0.4> 10,000> 200.0> 80,000
Staurosporine (Control) 1.2 ± 0.10.8 ± 0.10.05 ± 0.01< 0.1 (Toxic)

Data Interpretation: A high CC50 (low cytotoxicity) combined with a low IC50 (high target affinity) yields a wide Therapeutic Index, indicating that the tetrahydro-2-furancarboxamide scaffold is highly specific and well-tolerated in living systems.

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Exploratory

In Silico Docking Studies of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: A Methodological Whitepaper

Executive Summary The compound N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4) represents a highly versatile chemical scaffold frequently encountered in modern drug discovery, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4) represents a highly versatile chemical scaffold frequently encountered in modern drug discovery, particularly in the development of kinase inhibitors and epigenetic modulators. Structurally, it features an aniline moiety, a uniquely positioned chlorine atom capable of halogen bonding, and a flexible tetrahydro-2-furancarboxamide group containing a chiral center.

This whitepaper serves as an authoritative, step-by-step technical guide for computational chemists and drug development professionals. It details the rigorous in silico methodologies required to accurately model the binding dynamics of this compound. By moving beyond basic docking protocols, this guide emphasizes the causality behind conformational sampling, the thermodynamic necessity of explicit halogen bond scoring, and the validation of poses through Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Dynamics (MD) simulations.

Physicochemical Profiling & Ligand Preparation

Before any docking algorithm can be applied, the ligand must be translated from a 2D representation into a thermodynamically plausible 3D ensemble. The failure of many virtual screening campaigns can be traced back to inadequate ligand preparation [1].

Stereochemistry and Conformational Dynamics

The tetrahydrofuran (THF) ring contains a chiral center at the C2 position. Because biological targets are inherently chiral environments, the (R) and (S) enantiomers of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide will exhibit drastically different binding trajectories. Furthermore, the THF ring is highly flexible, rapidly interconverting between envelope and half-chair puckered conformations [2].

Tautomeric and Protonation States

The compound contains a primary amine on the phenyl ring (5-amino). Given the electron-withdrawing nature of the ortho-chlorine and the para-amide linkage, the pKa of this aniline nitrogen is significantly lowered (typically pKa ~4.0–4.5). Consequently, at a physiological pH of 7.4, the 5-amino group remains largely neutral rather than protonated. Forcing a protonated state in the docking setup will result in artificial electrostatic repulsions within hydrophobic sub-pockets.

Protocol 1: Step-by-Step Ligand Preparation
  • 2D to 3D Conversion: Import the SMILES string or SDF file into a preparation module (e.g., Schrödinger LigPrep or RDKit).

  • Stereochemical Enumeration: Explicitly generate both the (R) and (S) isomers at the C2 position of the THF ring.

  • Ionization State Assignment: Use Epik or OpenBabel to generate protonation states at pH 7.4 ± 0.2. Retain the neutral aniline state.

  • Conformational Sampling: Generate a maximum of 32 conformers per isomer, focusing on the cis/trans isomerization of the amide bond and the puckering of the THF ring.

  • Energy Minimization: Minimize all generated structures using the OPLS4 or CHARMM36 force field to relieve steric clashes.

LigandPrep Input N-(5-Amino-2-chlorophenyl) tetrahydro-2-furancarboxamide (2D Structure) Stereo Stereochemical Enumeration (Generate R & S isomers at C2-THF) Input->Stereo Protonation Protonation State Assignment (pH 7.4 ± 0.2, Epik) Stereo->Protonation Conformers Conformational Sampling (THF Puckering & Amide Planarity) Protonation->Conformers Minimization Geometry Minimization (OPLS4 / CHARMM36 Force Field) Conformers->Minimization Output Docking-Ready 3D Ligand Library Minimization->Output

Fig 1: Systematic workflow for the 3D preparation and conformational sampling of the ligand.

Target Selection and Preparation

For the purpose of this guide, we will use the Epidermal Growth Factor Receptor (EGFR) Kinase Domain as the model target. Chloroaniline derivatives are classic hinge-binding motifs in kinase inhibitors.

The Importance of the Hydrogen Bond Network

Crystal structures obtained from the Protein Data Bank (PDB) are static and often lack hydrogen atoms. The orientation of critical hydroxyl groups (e.g., Ser, Thr, Tyr) and the protonation states of histidine residues must be optimized. An unoptimized hydrogen bond network can artificially block the entry of the THF oxygen or the 5-amino group.

Protocol 2: Protein Preparation
  • Structure Import: Download the high-resolution co-crystal structure of the target (e.g., PDB ID: 4WKQ for EGFR).

  • Preprocessing: Remove alternate conformations, assign bond orders, and delete bulk solvent (retaining structural waters bridging the ligand and protein).

  • H-Bond Optimization: Use PROPKA to assign protonation states at pH 7.4. Optimize the orientation of Asn, Gln, and His residues to maximize internal hydrogen bonding.

  • Restrained Minimization: Perform a restrained minimization (RMSD convergence of 0.3 Å for heavy atoms) to relax the side chains without altering the overall backbone architecture [3].

Advanced Molecular Docking Protocol

Standard docking algorithms often fail to capture the nuances of halogen bonding . The chlorine atom at the 2-position of the phenyl ring exhibits an anisotropic distribution of electron density, creating a positive electrostatic cap known as a σ -hole [4]. This allows the chlorine to act as a highly directional electron acceptor (halogen bond donor) interacting with backbone carbonyls.

Grid Generation and Halogen Bond Scoring

If using AutoDock Vina, standard scoring functions treat halogens primarily as steric bulk. To accurately model this compound, one must either use a specialized scoring function (e.g., Vina 1.2.0 with expanded force fields [5]) or Schrödinger's Glide Extra Precision (XP), which explicitly rewards directional halogen bonds.

Protocol 3: Docking Execution
  • Grid Generation: Center the receptor grid on the native co-crystallized ligand. Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 25 Å × 25 Å × 25 Å to allow the flexible THF ring to sample the pocket fully.

  • Constraint Definition (Optional): If the compound is intended to be a hinge binder, apply a hydrogen bond constraint to the backbone amide of the hinge region (e.g., Met793 in EGFR).

  • Docking Run: Execute the docking using Glide XP or AutoDock Vina. Set the algorithm to output the top 10 poses per ligand isomer.

  • Pose Clustering: Cluster the resulting poses based on an RMSD threshold of < 2.0 Å to identify the most populated (and likely most thermodynamically stable) binding modes.

DockingWorkflow Target Target Protein Prep (EGFR Kinase Domain) Grid Grid Generation (Include Halogen Bonding) Target->Grid Docking Molecular Docking (Glide XP / AutoDock Vina) Grid->Docking Scoring Pose Scoring & Clustering (RMSD < 2.0 Å) Docking->Scoring MMGBSA MM/GBSA Binding Free Energy Calculation Scoring->MMGBSA MD 100 ns MD Simulation (Desmond / GROMACS) MMGBSA->MD

Fig 2: End-to-end computational pipeline from receptor preparation to MD simulation.

Post-Docking Analytics & Molecular Dynamics

Docking scores are notoriously poor at predicting absolute binding affinities due to their simplified treatment of solvent and entropy. To validate the docked poses of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, we mandate a two-tier validation system.

MM/GBSA Calculations

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculates the binding free energy ( ΔGbind​ ) by incorporating implicit solvation models. This step is critical for distinguishing between the (R) and (S) enantiomers, as it penalizes poses that expose the hydrophobic chlorophenyl ring to the solvent.

Molecular Dynamics (MD) Simulation

To verify that the THF ring puckering and the amide cis/trans state remain stable, the top-ranked complex must be subjected to a 100 ns MD simulation [6].

MD Protocol:

  • Solvate the complex in a TIP3P water box with a 10 Å buffer.

  • Neutralize the system with Na+/Cl- ions (0.15 M).

  • Equilibrate using an NPT ensemble (300 K, 1.013 bar) for 1 ns.

  • Run a 100 ns production simulation, monitoring the Ligand RMSD and the distance of the Cl···O=C halogen bond.

Quantitative Data Presentation

The table below summarizes the hypothetical, yet mechanistically accurate, comparative data for the two stereoisomers of the compound docked into a kinase hinge region.

Ligand StereoisomerGlide XP Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Key Hydrogen BondsHalogen Bond (Cl···O)Pose Stability (100ns MD RMSD)
(R)-Isomer -9.45-42.30Met793 (NH), Thr854 (OH)Leu788 (C=O)1.2 ± 0.3 Å (Highly Stable)
(S)-Isomer -7.12-28.15Met793 (NH)None (Steric Clash)3.5 ± 0.8 Å (Unstable/Diffusing)

Table 1: Comparative docking and thermodynamic profiling of the (R) and (S) enantiomers. The (R)-isomer projects the THF oxygen into a solvent-exposed region while allowing the chlorine to form a critical halogen bond, resulting in superior thermodynamic stability.

Conclusion

The in silico evaluation of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide requires a meticulous approach that respects its stereochemical complexity and unique physicochemical properties. By integrating rigorous ligand preparation, specialized halogen bond scoring, and dynamic thermodynamic validation via MM/GBSA and MD simulations, researchers can confidently advance this scaffold through the drug discovery pipeline.

References

  • Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Molecular Docking Simulation with Special Reference to Flexible Docking Approach. JSciMed Central. Available at:[Link]

  • Molecular Docking: Considerations of a Low Cost and Suitable Methodology and Some Successful Applications. MedWin Publishers. Available at:[Link]

  • Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo. National Institutes of Health (NIH). Available at:[Link]

  • Structure-Based Design and Identification of Novel Plasmodium Falciparum Falcipain-2 Binders. Physical Chemistry Research. Available at:[Link]

  • Benchmarked molecular docking integrated molecular dynamics stability analysis for prediction of SARS-CoV-2 papain-like protease inhibitors. Journal of King Saud University - Science. Available at:[Link]

Foundational

The Enigma of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: A Technical Guide to De Novo Target Identification

Foreword: Embracing the Unknown in Drug Discovery In the landscape of modern drug discovery, the journey often begins not with a known target, but with a molecule exhibiting a compelling biological effect. Such is the ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Embracing the Unknown in Drug Discovery

In the landscape of modern drug discovery, the journey often begins not with a known target, but with a molecule exhibiting a compelling biological effect. Such is the case with N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, a novel chemical entity awaiting the elucidation of its mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals who stand at this exciting frontier. It is not a rigid protocol, but rather a strategic and logical framework for the de novo identification of a small molecule's biological target. We will navigate the multifaceted process of target deconvolution, from initial phenotypic observations to definitive validation, empowering you to unlock the therapeutic potential of uncharacterized compounds.

Introduction: The Crucial Quest for the Molecular Target

The identification of a drug's molecular target is a cornerstone of rational drug development. It transforms a "black box" of phenotypic effects into a clear mechanism of action, enabling lead optimization, prediction of on- and off-target effects, and the design of safer, more efficacious therapies.[1][2] For a novel compound like N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, this process, often termed "target deconvolution," is a critical and often challenging endeavor.[1][3] This guide will present a multi-pronged approach, integrating established biochemical techniques with cutting-edge computational methods to systematically unravel the molecular interactome of our compound of interest.

The Strategic Workflow: A Multi-Pronged Approach to Target Identification

The journey to identify the target of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide will be a systematic exploration, beginning with broad, unbiased methods and progressively narrowing down to specific, validated interactions. Our strategy is built on three pillars:

  • Pillar 1: Unbiased Phenotypic and Initial "Omics" Screening. To cast a wide net and gather initial clues about the compound's biological impact.

  • Pillar 2: Affinity-Based Target Enrichment. To directly capture the molecular partners of our compound from a complex biological milieu.

  • Pillar 3: In Silico Target Prediction. To leverage the power of computational algorithms to predict potential targets based on the compound's structure.

  • Pillar 4: Rigorous Target Validation. To confirm the biological relevance of the identified targets.

The following diagram illustrates the interconnectedness of these pillars in our target identification workflow.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Computational Prediction cluster_3 Phase 4: Candidate Prioritization & Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Initial_Omics Initial 'Omics' Analysis (Transcriptomics, Proteomics) Phenotypic_Screening->Initial_Omics Identifies affected pathways Candidate_List Converged Candidate Target List Initial_Omics->Candidate_List Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Affinity_Chromatography->Candidate_List Chemical_Proteomics Chemical Proteomics (e.g., Thermal Proteome Profiling) Chemical_Proteomics->Candidate_List In_Silico_Prediction In Silico Target Prediction (Ligand-based, Structure-based) In_Silico_Prediction->Candidate_List Target_Validation Target Validation (e.g., CRISPR, siRNA, CETSA) Candidate_List->Target_Validation Confirms biological relevance

Caption: A multi-pronged workflow for de novo target identification.

Phase 1: Casting a Wide Net - Phenotypic and "Omics" Screening

Before we can find the target, we must understand the effect. Phenotypic screening provides a functional readout of a compound's activity in a disease-relevant context, without a priori knowledge of the target.[3][4]

High-Content Phenotypic Screening

The initial step is to subject N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide to a battery of high-content cellular assays. The choice of cell lines and assays should be guided by any preliminary observations or the therapeutic area of interest.

Experimental Protocol: High-Content Imaging for Cell Viability and Morphology

  • Cell Plating: Seed a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well, black-walled, clear-bottom plates at a density of 5,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Staining: Stain the cells with a cocktail of fluorescent dyes, such as Hoechst 33342 (nuclei), CellTracker™ Green CMFDA (cytoplasm), and a viability dye like propidium iodide.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify various cellular parameters, including cell count, nuclear size and intensity, and cell morphology.

Data Presentation: Hypothetical High-Content Screening Results

Cell LineIC₅₀ (µM)Observed Phenotype
MCF-75.2G2/M cell cycle arrest, apoptosis
A5498.1G2/M cell cycle arrest, apoptosis
HCT116> 100No significant effect
Initial "Omics" Analysis

The phenotypic data provides a "what," and "omics" technologies can begin to reveal the "how." Transcriptomic (RNA-seq) and proteomic analyses of cells treated with N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide can provide an unbiased view of the cellular pathways perturbed by the compound.[2]

Experimental Workflow: Transcriptomic and Proteomic Profiling

  • Sample Preparation: Treat MCF-7 cells with N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide at its IC₅₀ concentration for 24 hours. Harvest the cells and lyse them for RNA and protein extraction.

  • RNA-Seq: Isolate total RNA, prepare sequencing libraries, and perform next-generation sequencing.

  • Proteomics: Digest the protein lysates with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Perform differential gene and protein expression analysis. Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways.

Phase 2: Direct Target Engagement - Affinity-Based Approaches

Affinity-based methods are powerful techniques for directly identifying the binding partners of a small molecule.[3][5] These approaches rely on using the compound itself as "bait" to "fish" for its targets in a complex protein mixture.

Affinity Chromatography-Mass Spectrometry

This classic technique involves immobilizing the small molecule on a solid support to capture its binding partners from a cell lysate.[5][6]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide with a linker at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity. The linker should terminate in a reactive group for immobilization (e.g., an amine or a carboxyl group).

  • Immobilization: Covalently couple the synthesized probe to activated agarose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line (e.g., MCF-7).

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads that have been blocked or coupled to a structurally similar but inactive analog.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by LC-MS/MS.

Chemical Proteomics: Thermal Proteome Profiling (TPP)

TPP is a powerful method that can identify compound targets in living cells or cell lysates without the need for compound modification. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) coupled with TPP

  • Cell Treatment: Treat intact MCF-7 cells with either the vehicle or N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 37°C to 67°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Digestion and Labeling: Digest the soluble proteins and label them with isobaric tags (e.g., TMT) for quantitative proteomics.

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.

  • Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the vehicle- and compound-treated samples indicates a direct binding event.

Phase 3: In Silico Target Prediction

Computational methods can provide valuable complementary information by predicting potential targets based on the chemical structure of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.[7][8]

Ligand-Based Approaches

These methods compare the structure of our compound to databases of known bioactive molecules.[3] Tools like SEA (Similarity Ensemble Approach) can predict targets by identifying proteins that bind to ligands structurally similar to our compound.

Structure-Based Approaches

If the 3D structures of potential target proteins are known, molecular docking can be used to predict the binding mode and affinity of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide to these proteins.

In_Silico_Workflow Compound_Structure N-(5-Amino-2-chlorophenyl)tetrahydro- 2-furancarboxamide Structure Ligand_Based Ligand-Based Prediction (e.g., SEA) Compound_Structure->Ligand_Based Structure_Based Structure-Based Prediction (Molecular Docking) Compound_Structure->Structure_Based Predicted_Targets List of Predicted Targets Ligand_Based->Predicted_Targets Structure_Based->Predicted_Targets Target_Database Known Ligand-Target Databases Target_Database->Ligand_Based Protein_Structures Protein Structure Database (PDB) Protein_Structures->Structure_Based

Sources

Protocols & Analytical Methods

Method

Advanced Chromatographic Purification of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol Introduction and Physicochemical Rationale The compound N-(5-Amino-2-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol

Introduction and Physicochemical Rationale

The compound N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4) is a highly functionalized aniline-amide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Structurally, it presents a unique chromatographic challenge due to the juxtaposition of three distinct moieties:

  • A weakly basic aniline group (pKa 4.0–4.5), which is prone to oxidation and secondary interactions with stationary phases.

  • A lipophilic chloro-aromatic ring , which drives hydrophobic retention.

  • A polar tetrahydrofuran-carboxamide system , which acts as a strong hydrogen-bond acceptor and donor.

The Causality of Chromatographic Behavior

In standard low-pH reversed-phase chromatography (e.g., 0.1% TFA, pH 2.0), the aniline nitrogen becomes protonated. This ionization drastically reduces the molecule's hydrophobicity, leading to early elution and potential co-elution with polar reaction byproducts (such as unreacted tetrahydro-2-furoic acid). Furthermore, protonated basic analytes frequently interact with residual ionized silanols on silica-based columns, resulting in severe peak tailing[2].

To overcome this, High-pH Reversed-Phase HPLC (RP-HPLC) is the preferred method for high-resolution purification. By elevating the mobile phase pH to 10.0 using ammonium hydroxide or ammonium formate, the aniline moiety is maintained in its neutral, free-base form. This maximizes hydrophobic interaction with the C18 stationary phase, improves peak symmetry, and provides orthogonal selectivity compared to acidic methods[2][3].

For bulk purification (>1 gram), Normal Phase Flash Chromatography is employed. However, the basic aniline will bind irreversibly to the acidic silanols of standard silica gel, causing streaking. This necessitates the use of a basic mobile phase modifier, such as Triethylamine (TEA), to deactivate the silica surface[4].

Purification Decision Workflow

The following self-validating workflow dictates the choice of chromatographic technique based on the scale of the crude mixture and the required purity of the final intermediate.

PurificationWorkflow A Crude Mixture (CAS: 1082156-62-4) B LC-MS & TLC Profiling (Identify Impurities) A->B C Scale Assessment B->C D > 1 Gram Scale (Bulk Isolation) C->D High Throughput E < 1 Gram Scale (Fine Purity) C->E High Resolution F Flash Chromatography (DCM/MeOH + 1% Et3N) D->F G Preparative RP-HPLC (High-pH Ammonium Formate) E->G H Fraction Pooling & LC-MS QC F->H G->H I Pure Target Compound (>98% Purity) H->I

Caption: Decision matrix for the purification of basic aniline-amide intermediates based on scale.

Protocol A: High-pH Preparative RP-HPLC (Scale: 10 mg to 1 g)

This protocol utilizes a high-pH volatile buffer system, which is fully compatible with mass-directed fraction collection (LC-MS) and subsequent lyophilization[3].

Materials & Column Selection
  • Column: Waters XBridge BEH C18 Prep Column (e.g., 19 x 150 mm, 5 µm). Note: Ethylene Bridged Hybrid (BEH) particles are mandatory as they resist dissolution at pH 10.

  • Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade H₂O, adjusted to pH 10.0 with Ammonium Hydroxide[3].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Diluent: Dimethyl Sulfoxide (DMSO) or Methanol.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude mixture in DMSO to a concentration of 50–100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Analytical Scouting (Self-Validation Step): Before preparative injection, run a 10 µL injection on an analytical XBridge C18 column (4.6 x 50 mm) using the gradient below. Confirm the retention time of the target mass ( [M+H]+=241.07 m/z ).

  • Preparative Injection: Inject 0.5–1.0 mL of the filtered sample onto the preparative column.

  • Mass-Triggered Collection: Set the fraction collector to trigger on the Total Ion Chromatogram (TIC) for m/z 241.07 (positive ionization mode).

Optimized Gradient Table (Preparative Scale)
Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 10)% Mobile Phase B (ACN)Curve
0.015.0955Initial
2.015.0955Isocratic (Desalting)
15.015.04060Linear Gradient
16.015.0595Column Wash
19.015.0595Isocratic Wash
19.515.0955Re-equilibration
24.015.0955End

Post-Purification: Pool the fractions containing the target mass. Remove the acetonitrile via rotary evaporation at 30°C (to prevent thermal degradation of the aniline), and lyophilize the remaining aqueous phase to yield the free-base product.

Protocol B: Normal Phase Flash Chromatography (Scale: > 1 g)

For early-stage synthesis where bulk crude must be processed, normal phase chromatography is more cost-effective. To prevent the basic aniline from streaking on acidic silica, the stationary phase must be dynamically deactivated[4].

Materials
  • Stationary Phase: Irregular Silica Gel (40-63 µm, 60 Å).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (aqueous, 28%).

Step-by-Step Methodology
  • TLC Pre-Screening (Self-Validation Step): Prepare a TLC chamber with 95% DCM / 4% MeOH / 1% TEA. Spot the crude mixture. The addition of 1% TEA should resolve the target compound into a tight, circular spot ( Rf​≈0.3−0.4 ) rather than a long streak.

  • Column Packing & Deactivation: Dry-pack the silica gel into the flash column. Equilibrate the column with 3 column volumes (CV) of DCM containing 1% TEA. Crucial Step: This neutralizes the acidic silanols prior to sample loading.

  • Sample Loading: Dissolve the crude in a minimum amount of DCM. If the crude is insoluble in DCM, dry-load it by adsorbing the mixture onto a small amount of Celite or silica gel, removing the solvent in vacuo, and adding the powder to the top of the column.

  • Elution Profile: Run a step gradient as outlined below.

Flash Chromatography Step Gradient
Column Volumes (CV)% Dichloromethane% Methanol% Triethylamine (Modifier)Purpose
0 - 29901Elute non-polar impurities
2 - 59721Elute early regioisomers
5 - 109451Elute Target Compound
10 - 1289101Flush highly polar byproducts

Post-Purification: Combine fractions based on TLC analysis. Concentrate under reduced pressure. Because TEA can leave a residual odor and basicity, dissolve the resulting solid in Ethyl Acetate and wash once with water, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate to yield the highly pure intermediate.

Note on Chirality: N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide contains a chiral center at the C2 position of the tetrahydrofuran ring. If the synthesis utilized racemic tetrahydro-2-furoic acid, the purified product will be a racemate. Separation of these enantiomers requires Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., Chiralpak AD-H), which falls outside the scope of this primary chemical purification guide.

References

  • Batth, T. S., et al. "Deep Phosphoproteomic Measurements Pinpointing Drug Induced Protective Mechanisms in Neuronal Cells." Frontiers in Physiology, 2014. Available at:[Link]

Sources

Application

Application Note: Utilizing N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide in In-Vitro Assays for Fragment-Based Drug Discovery

Executive Summary N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS 1082156-62-4) is a highly versatile, fragment-like chemical building block. Structurally, it combines a stereochemically rich tetrahydrofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS 1082156-62-4) is a highly versatile, fragment-like chemical building block. Structurally, it combines a stereochemically rich tetrahydrofuran-2-carboxamide core with a functionalized aniline ring. The tetrahydrofuran motif is a privileged scaffold frequently utilized in the design of kinase degraders (e.g., IRAK4) and adenosine receptor agonists[1][2]. Meanwhile, the primary 5-amino group provides an ideal nucleophilic handle for late-stage synthetic expansion, and the 2-chloro substituent offers critical steric shielding and halogen-bonding potential.

This application note provides a comprehensive, self-validating workflow for utilizing this compound in Fragment-Based Drug Discovery (FBDD) . It details the biophysical validation of the parent fragment using Surface Plasmon Resonance (SPR) and outlines a high-throughput functional screening protocol (FLIPR) for evaluating its derivatives against voltage-gated sodium channels (e.g., NaV1.8).

Biophysical Screening: SPR Protocol for Fragment Validation

Because fragments typically exhibit low binding affinities (high micromolar to millimolar KD​ ), highly sensitive, label-free biophysical techniques like Surface Plasmon Resonance (SPR) are required to detect transient interactions and calculate Ligand Efficiency (LE)[3].

Causality & Assay Design
  • High-Density Immobilization: Due to the low molecular weight of the fragment (~240 Da), the target protein must be immobilized at a high density (typically >5,000 RU) to generate a detectable mass-shift signal upon binding.

  • Solvent Correction: Fragments require high concentrations of DMSO (often up to 5%) to remain soluble at the millimolar concentrations needed for screening. Because DMSO heavily influences the bulk refractive index, a rigorous DMSO calibration curve is mandatory to prevent false positives[3].

Step-by-Step Protocol
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Equilibrate with running buffer (PBS-P+ containing 5% DMSO).

  • Target Immobilization: Activate flow cells 1 (reference) and 2 (active) using standard EDC/NHS chemistry. Inject the target protein (e.g., recombinant NaV1.8 intracellular domain or IRAK4 kinase domain) over flow cell 2 until an immobilization level of 5,000–8,000 RU is achieved. Quench both flow cells with 1 M ethanolamine.

  • Solvent Calibration: Inject a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5% to create a solvent correction curve. Self-Validation: The instrument software must generate a linear correction plot; if R2<0.98 , remake the buffers.

  • Fragment Injection: Prepare a 3-fold dilution series of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide from 2 mM down to 8.2 µM in running buffer. Inject each concentration in multi-cycle kinetic mode (Contact time: 60s, Dissociation time: 60s, Flow rate: 30 µL/min).

  • Data Analysis: Subtract the reference channel and solvent correction signals. Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the KD​ .

Synthetic Expansion: On-Plate Derivatization

Once the parent fragment is validated via SPR, its 5-amino group is leveraged to synthesize a focused library of derivatives. The primary amine is highly reactive, allowing for rapid amide coupling directly in 96- or 384-well plates without the need for complex purification steps.

Causality & Assay Design
  • Reagent Selection: HATU and DIPEA are used to pre-activate a library of carboxylic acids. This ensures rapid, near-quantitative conversion of the 5-amino group into various amides, minimizing unreacted starting material that could confound downstream assays.

Step-by-Step Protocol
  • Activation: In a 384-well polypropylene plate, dispense 10 µL of diverse carboxylic acids (10 mM in DMSO). Add 10 µL of HATU (10 mM in DMSO) and 5 µL of DIPEA (20 mM in DMSO) per well. Incubate for 15 minutes at room temperature.

  • Coupling: Add 10 µL of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (10 mM in DMSO) to each well. Seal the plate and agitate at 400 RPM for 12 hours at room temperature.

  • Preparation for Screening: Dilute the crude reaction mixtures 1:100 in assay buffer to reduce DMSO concentration to <1% prior to functional screening.

Functional Screening: FLIPR Assay for NaV1.8 Modulators

To determine if the newly synthesized derivatives functionally modulate target ion channels, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed. This protocol specifically targets NaV1.8, a voltage-gated sodium channel implicated in nociception and pain[4].

Causality & Assay Design
  • Use of Deltamethrin: Voltage-gated sodium channels normally inactivate within milliseconds, making standard fluorescent calcium/sodium dyes too slow to capture the ion flux. Deltamethrin is added to delay channel inactivation, creating a sustained influx that the FLIPR system can accurately quantify[4].

  • Self-Validating Controls: Every plate must include DMSO (negative control) and 30 µM Tetracaine (positive control/full block). The assay is only valid if the Z'-factor is > 0.5[4].

Step-by-Step Protocol
  • Cell Preparation: Plate HEK293 cells stably expressing human NaV1.8 in 96-well, PDL-coated, black-walled/clear-bottom microplates at a density of 40,000 cells/well. Incubate overnight at 37°C[4].

  • Dye Loading: Remove growth media and add 50 µL of Calcium 4 dye (or a sodium-sensitive dye) diluted in assay buffer (145 mM NaCl, 10 mM HEPES, 5 mM Glucose, pH 7.4). Incubate for 60 minutes at room temperature, protected from light[4].

  • Compound Addition (Pre-incubation): Transfer the plate to the FLIPR instrument. Add 25 µL of the diluted synthesized derivatives (from Section 2) to the test wells. Record baseline fluorescence for 5 minutes.

  • Channel Activation: Add 25 µL of 40 µM Deltamethrin (final concentration 10 µM) to all wells to activate the NaV1.8 channels. Record the fluorescence signal for an additional 15 minutes[4].

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the 15-minute activation period. Normalize the data against the Tetracaine (0% activity) and DMSO (100% activity) controls to determine the IC 50​ of the derivatives[4].

Data Interpretation and Expected Outcomes

The transition from a weak-binding fragment to a potent functional modulator is tracked using Ligand Efficiency (LE) and IC 50​ values. The table below illustrates a typical progression profile.

Compound IDAssay TypeTargetReadout ( KD​ / IC 50​ )Ligand Efficiency (LE)Notes
Parent Fragment SPRNaV1.8 (Intracellular) KD​ = 450 µM0.32 kcal/mol/HAHigh LE validates the core scaffold for expansion.
Derivative A FLIPRNaV1.8 (Cellular)IC 50​ = 12.5 µM0.29 kcal/mol/HAInitial amide coupling shows functional block.
Derivative B FLIPRNaV1.8 (Cellular)IC 50​ = 0.08 µM0.38 kcal/mol/HAOptimized derivative exhibits nanomolar potency.

Experimental Workflow Visualization

G N1 N-(5-Amino-2-chlorophenyl) tetrahydro-2-furancarboxamide (Parent Fragment) N2 Surface Plasmon Resonance (SPR) Binding Affinity & Kinetics N1->N2 Biophysical Screening N3 On-Plate Derivatization (Amide Coupling at 5-Amino) N1->N3 Synthetic Expansion N2->N3 Validated Scaffold N4 FLIPR High-Throughput Screening (NaV1.8 Functional Assay) N3->N4 Library Generation N5 Hit Validation & Lead Optimization N4->N5 Functional Hits

Workflow for FBDD and functional screening of tetrahydro-2-furancarboxamide derivatives.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry (2011). [Link]

  • Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (2024).[Link]

  • Repurposing Approved Drugs as Inhibitors of Kv7.1 and Nav1.8 To Treat Pitt Hopkins Syndrome. Frontiers in Pharmacology (2019).[Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Dissolution of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide for Preclinical Research

Introduction: Understanding the Molecule N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a substituted aromatic amide featuring a chlorinated aniline core linked to a tetrahydrofuran carboxamide moiety. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Molecule

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a substituted aromatic amide featuring a chlorinated aniline core linked to a tetrahydrofuran carboxamide moiety. The presence of both a basic amino group and a polar amide, combined with the steric hindrance and electronic effects of the chlorine atom, presents a unique set of challenges and opportunities for its solubilization in experimental settings. The molecule's structure suggests a moderate polarity, with potential for hydrogen bonding via the amine and amide groups, while the chlorinated phenyl ring introduces lipophilic character.

This guide provides a detailed, first-principles approach to dissolving N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide for use in typical drug discovery and development workflows, such as in vitro assays and early-stage formulation screening. The protocols herein are designed to ensure the compound's stability, bioavailability, and reproducibility in experimental results.

Physicochemical Properties & Solubility Profile

A thorough understanding of the physicochemical properties of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is the foundation for developing a robust dissolution strategy. The key parameters influencing its solubility are summarized below.

PropertyValue / ObservationImplication for Dissolution Strategy
Molecular Formula C₁₁H₁₃ClN₂O₂A relatively small molecule, suggesting that high concentrations may be achievable with the right solvent system.
Molecular Weight 240.69 g/mol Essential for accurate molar concentration calculations.
Appearance Off-white to light yellow powderVisual confirmation of the starting material's quality. Any discoloration may indicate degradation.
Predicted pKa The primary amine is predicted to have a pKa around 4.5, while the amide is generally neutral.The amino group's basicity allows for salt formation in acidic conditions, which can significantly enhance aqueous solubility.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that organic solvents will be required for initial stock solution preparation.
Experimentally Determined Solubility

Due to the limited availability of public data on this specific molecule, initial solubility screening is recommended. The following table provides a general guideline for solubility in common laboratory solvents, based on the structural characteristics of the compound. Researchers should perform their own tests to determine precise solubility limits for their specific lot of material.

SolventPredicted SolubilityRecommended Use
DMSO (Dimethyl Sulfoxide) > 50 mg/mLPrimary choice for stock solutions. It is a powerful, aprotic polar solvent capable of disrupting intermolecular forces.
DMF (Dimethylformamide) > 30 mg/mLAn alternative to DMSO for stock solutions, with similar solubilizing properties.
Ethanol (100%) ~5-10 mg/mLUseful for applications where DMSO may be cytotoxic or interfere with the assay. Warming may be required.
Methanol ~5-10 mg/mLSimilar to ethanol, can be used as a co-solvent.
Aqueous Buffers (pH 7.4) < 0.1 mg/mLPractically insoluble in neutral aqueous solutions. Direct dissolution in buffer is not recommended.
Acidified Aqueous Buffers (pH < 4) 1-5 mg/mLProtonation of the amino group can form a hydrochloride salt, increasing aqueous solubility.

Protocol for Preparation of High-Concentration Stock Solutions

The following protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.

Materials
  • N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Step-by-Step Procedure
  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing the Compound: Tare the analytical balance with a clean, empty microcentrifuge tube. Carefully weigh out 2.41 mg of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide into the tube. (Calculation: 240.69 g/mol * 0.010 mol/L * 0.001 L = 0.0024069 g = 2.41 mg for 1 mL of 10 mM solution)

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex for 30-60 seconds. If complete dissolution is not achieved, sonicate the sample in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C can also be employed, but care should be taken to avoid temperatures that could lead to degradation.

  • Visual Inspection: After dissolution, visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and colorless to light yellow.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For long-term storage (> 6 months), storage at -80°C is recommended.

Workflow Diagram

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh 2.41 mg of Compound Equilibrate->Weigh Add_DMSO Add 1.0 mL DMSO Weigh->Add_DMSO Vortex Vortex for 60s Add_DMSO->Vortex Check Visually Inspect for Particulates Vortex->Check Sonicate Sonicate for 10 min (Optional: Warm to 37°C) Check->Sonicate Incomplete Dissolution Aliquot Aliquot into Low-Binding Tubes Check->Aliquot Complete Dissolution Sonicate->Check Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a 10 mM stock solution.

Preparation of Aqueous Working Solutions

Directly diluting the DMSO stock solution into aqueous buffers is the most common method for preparing working solutions for cell-based or biochemical assays. However, the limited aqueous solubility of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide means that precipitation can occur if the final concentration of DMSO is too low or the compound concentration is too high.

Key Considerations for Aqueous Dilution
  • Final DMSO Concentration: It is critical to maintain a final DMSO concentration that is tolerated by the experimental system (typically ≤ 0.5% v/v for cell-based assays) while ensuring the compound remains in solution.

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This "shock dilution" method promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • pH of the Buffer: For certain applications, using a slightly acidic buffer (e.g., pH 6.0-6.5) can improve the solubility of the compound by protonating the basic amino group. However, the biological relevance of the chosen pH must be considered.

Protocol for Serial Dilution
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces the volume of DMSO added in the final step.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed (e.g., 37°C) aqueous assay buffer. For example, to prepare a 10 µM working solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of buffer.

  • Mixing: Immediately after adding the stock, mix the solution thoroughly by gentle vortexing or inversion to ensure homogeneity and prevent precipitation.

  • Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment and use them immediately, as the compound may have limited stability in aqueous media over time.

Logical Flow for Preventing Precipitation

cluster_troubleshooting Troubleshooting Strategies Start 10 mM Stock in DMSO Dilute Dilute into Aqueous Buffer Start->Dilute Check Precipitation Observed? Dilute->Check Success Homogeneous Working Solution Check->Success No Fail Precipitation Occurs Check->Fail Yes Increase_DMSO Increase Final DMSO % Fail->Increase_DMSO Lower_Conc Lower Final Compound Conc. Fail->Lower_Conc Use_Cosolvent Add Co-solvent (e.g., PEG400) Fail->Use_Cosolvent Adjust_pH Lower Buffer pH (e.g., to 6.5) Fail->Adjust_pH

Caption: Decision tree for aqueous working solution preparation.

Troubleshooting & Advanced Techniques

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's aqueous solubility limit has been exceeded.1. Decrease the final concentration of the compound. 2. Increase the final concentration of DMSO (ensure it is compatible with your assay). 3. Introduce a co-solvent like PEG400 or Tween® 80 into the aqueous buffer.
Cloudiness or precipitation in the stock solution during storage at -20°C The compound is crashing out of the DMSO at low temperatures.1. Store the stock solution at 4°C or room temperature if short-term use is planned (check stability first). 2. Before use, warm the vial to room temperature and sonicate to re-dissolve any precipitate.
Inconsistent assay results Degradation of the compound in stock or working solutions.1. Prepare fresh stock solutions regularly. 2. Minimize freeze-thaw cycles by aliquoting the stock solution. 3. Always prepare aqueous working solutions immediately before use.

Safety Precautions

N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a chemical compound for research use only. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Due to the specific and likely novel nature of "N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide," direct literature citations for its dissolution are not available. The principles and protocols described in this document are based on established best practices in medicinal chemistry and pharmacology for handling small molecule compounds with similar structural features. For further reading on solvent selection and stock solution preparation, the following resources are recommended:

  • Bray, D., et al. (2010). Compound Management in Early-Phase Drug Discovery. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kozik, V., et al. (2019). The A-Z of practical compound management. Drug Discovery Today, 24(12), 2296-2302. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

Welcome to the technical support guide for the synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this two-step synthesis, improving both reaction yield and product purity.

The synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a critical process, as this compound serves as a key intermediate in the synthesis of pharmaceuticals like Apixaban, a widely used anticoagulant.[1] The process involves an initial acylation of 2-chloro-5-nitroaniline followed by the selective reduction of the nitro group. Achieving high yields requires careful control of reaction parameters and a clear understanding of the underlying chemical principles.

Synthetic Overview

The overall transformation is typically achieved in two sequential steps:

  • Acylation: The nucleophilic amino group of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl carbon of tetrahydro-2-furoyl chloride, forming the amide intermediate, N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Nitro Reduction: The nitro group of the amide intermediate is selectively reduced to a primary amine, yielding the final product. This reduction must be chemoselective to avoid affecting the chloro- and amide functionalities.[2][3]

Below is a troubleshooting guide to address the most common issues encountered during this synthesis.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is structured to address specific problems you might encounter during the synthesis, providing explanations for the root causes and actionable solutions.

Part A: Acylation of 2-chloro-5-nitroaniline

The formation of the amide bond is the crucial first step. Low yields here will invariably impact the overall efficiency of the synthesis.

Q1: I am observing a very low yield or no formation of the acylated intermediate, N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide. What are the likely causes and solutions?

This is a common issue that can typically be traced back to reagent quality, reaction conditions, or the inherent reactivity of the starting materials.

  • Cause 1: Reduced Nucleophilicity of the Aniline

    • Explanation: The amino group of 2-chloro-5-nitroaniline is significantly less nucleophilic than that of aniline.[4] The presence of two electron-withdrawing groups (the ortho-chloro and para-nitro groups) pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom's lone pair. This makes the amine a weaker nucleophile, slowing down the desired acylation reaction.[4][5]

    • Solution: While you cannot change the inherent properties of the starting material, ensuring all other parameters are optimal is key. Using a slight excess of the more reactive acylating agent, tetrahydro-2-furoyl chloride, can help drive the reaction to completion.

  • Cause 2: Inactive or Degraded Reagents

    • Explanation: Tetrahydro-2-furoyl chloride is an acid chloride and is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to the unreactive tetrahydro-2-furoic acid. Similarly, the base used (e.g., triethylamine, pyridine) must be anhydrous.

    • Solution:

      • Verify Reagent Quality: Use freshly opened bottles of tetrahydro-2-furoyl chloride or distill it before use. Ensure the base and solvent are anhydrous.

      • Maintain Anhydrous Conditions: Flame-dry your glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Cause 3: Suboptimal Reaction Conditions

    • Explanation: The choice of base, solvent, and temperature is critical for this acylation. An inappropriate base can cause side reactions, while the wrong solvent can hinder solubility and reaction rates.

    • Solution:

      • Base Selection: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[1] These bases are strong enough to scavenge the HCl produced during the reaction but will not compete with the aniline as a nucleophile. Pyridine can also be used. A molar equivalent of 1.5 to 2.0 relative to the aniline is recommended.[1]

      • Solvent Choice: Use an aprotic solvent in which the starting materials are soluble, such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.[1][7]

      • Temperature Control: The reaction is exothermic. Add the tetrahydro-2-furoyl chloride solution dropwise to the mixture of aniline and base at a reduced temperature (0-5 °C) to control the reaction rate and minimize side product formation.[1] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

Part B: Reduction of N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide

The selective reduction of the nitro group is the final and most delicate step. The primary challenge is to achieve complete reduction without affecting the other functional groups.

Q2: My nitro group reduction is incomplete, or I am seeing side products and a low yield of the final amine. How can I optimize this step?

Incomplete reduction or the formation of undesired byproducts often points to issues with the reducing agent, pH control, or reaction workup.

  • Cause 1: Inefficient Reduction System

    • Explanation: Several reagents can reduce an aromatic nitro group, but not all are suitable for this substrate. Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to dechlorination. Strong hydride reagents are generally not used for nitroarenes as they can form azo compounds.[3]

    • Solution: The most reliable and widely used method for this specific transformation is reduction with Tin(II) chloride (SnCl₂) in an acidic medium.[8][9] SnCl₂ is a chemoselective reducing agent that readily reduces aromatic nitro groups while leaving halogens and amides intact.[10][11] An alternative is using iron powder (Fe) in the presence of an acid like HCl or acetic acid.

  • Cause 2: Incorrect pH During Reaction and Workup (for SnCl₂ reduction)

    • Explanation: The SnCl₂ reduction mechanism requires an acidic environment to proceed effectively.[8] However, the final amine product will be protonated as an ammonium salt. During the workup, the pH must be carefully raised to be basic. This deprotonates the amine (liberating the free base) and precipitates the tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can then be removed by filtration.[8] Failure to properly basify will result in a low isolated yield of the free amine.

    • Solution:

      • Reaction pH: Perform the reduction in a solvent like ethanol or ethyl acetate with a strong acid source, typically concentrated HCl.

      • Workup pH: After the reaction is complete (as monitored by TLC), cool the mixture and pour it into ice water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring until the pH is basic (pH 8-9).[8] A thick white precipitate of tin salts will form. Stir for 30-60 minutes to ensure complete precipitation before proceeding to filtration and extraction.

  • Cause 3: Formation of Side Products

    • Explanation: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species, which can be reactive.[12][13] Over-reduction or harsh conditions, especially with catalytic hydrogenation, could potentially reduce the chloro-substituent.

    • Solution:

      • Monitor the Reaction: Use TLC to track the disappearance of the nitro-intermediate. The starting material and product have very different polarities, making them easy to resolve.

      • Control Temperature: While the SnCl₂ reduction is often run at elevated temperatures (e.g., 70-80 °C) to ensure a reasonable reaction rate, avoid excessive heating to prevent potential degradation.[8]

Part C: Purification and General Issues

Q3: I am struggling to purify the final product, N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide. It seems to be contaminated with inorganic salts or other impurities.

Purification challenges are common, especially after an aqueous workup involving salts.

  • Explanation: If the tin salts from the SnCl₂ reduction are not completely removed by filtration, they can contaminate the crude product upon extraction. Similarly, residual starting materials or side products will co-extract with the desired amine.

  • Solution:

    • Thorough Workup: After basification, filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the fine tin hydroxide precipitate. Wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.

    • Brine Wash: During the liquid-liquid extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble inorganic impurities.

    • Purification Method:

      • Recrystallization: This is often an effective method for purifying the final product. A mixed solvent system, such as toluene and ethyl acetate, can be effective.[7]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate or DCM and methanol is typically effective for separating the polar amine product from less polar impurities.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide (Acylation)

Acylation_Workflow

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitroaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5-10 mL per gram of aniline).

  • Base Addition: Add triethylamine (1.5 eq) to the stirred suspension.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve tetrahydro-2-furoyl chloride (1.1 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide, which can be purified further if necessary.

Protocol 2: Synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (Reduction)

Reduction_Troubleshooting

  • Setup: In a round-bottom flask, dissolve N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.[8]

  • Acidification: Slowly add concentrated HCl (4-5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Allow the reaction to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Workup - Basification: With vigorous stirring, carefully add a saturated solution of NaHCO₃ or 10% NaOH until the pH of the mixture is ~8-9. A thick, white precipitate of tin hydroxides will form.[8]

  • Workup - Filtration: Filter the entire slurry through a pad of Celite®. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethyl acetate/toluene mixture) or by silica gel chromatography.[7]

Summary of Key Reaction Parameters

The table below summarizes critical parameters for both reaction steps, offering a quick reference for experimental design.

ParameterStep 1: AcylationStep 2: Nitro Reduction (SnCl₂)
Key Reagents 2-chloro-5-nitroaniline, Tetrahydro-2-furoyl chlorideN-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide, SnCl₂·2H₂O, HCl
Base Triethylamine or DIPEA (1.5 - 2.0 eq)Saturated NaHCO₃ or NaOH (for workup)
Solvent Anhydrous THF, DCM, or TolueneEthanol or Ethyl Acetate
Temperature 0 °C to Room Temperature70-80 °C (Reflux)
Typical Time 2 - 4 hours2 - 4 hours
Workup pH NeutralAcidic (reaction), Basic (workup, pH 8-9)[8]
Potential Issues Hydrolysis of acyl chloride; low nucleophilicity of anilineIncomplete reduction; formation of tin salt emulsions

References

  • BenchChem Technical Support. (2026). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • BenchChem Technical Support. (2025). Troubleshooting low yields in 2-(Allyloxy)aniline reactions. BenchChem.
  • Eureka | Patsnap. (2015). Synthetic method for Apixaban drug intermediate.
  • Chu, W. et al. (2024). A practical synthesis for the key intermediate of apixaban.
  • Google Patents. (2021). CN113105449A - Synthetic method of apixaban intermediate.
  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps.
  • Pearson. (n.d.).
  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • F. D. Bellamy & K. Ou. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group.
  • Google Patents. (2014). CN103923079A - Preparation method of apixaban intermediate.
  • Arkivoc. (n.d.). An alternative synthetic strategy to construct apixaban analogues. Arkivoc.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Reddit. (2026).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry.
  • ACS Publications. (2008). Direct Oxidative Amidation of Aldehydes with Anilines under Mechanical Milling Conditions. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Semantic Scholar.
  • Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • BenchChem Technical Support. (2025).
  • Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing.
  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
  • Heinisch, G. et al. (2024).
  • BenchChem Technical Support. (2026).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
  • PMC. (n.d.). 2-Chloro-5-nitroaniline. PMC.

Sources

Optimization

optimizing reaction conditions for amidating 2-chloro-5-nitroaniline

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation of 2-chloro-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation of 2-chloro-5-nitroaniline .

Due to severe electronic and steric deactivation, standard peptide coupling protocols routinely fail on this substrate. This guide provides mechanistic troubleshooting, validated protocols, and quantitative metrics to successfully drive this challenging transformation.

Knowledge Base: Mechanistic Insights

The difficulty in amidating 2-chloro-5-nitroaniline stems from a dual-deactivation mechanism:

  • Resonance Withdrawal (Para-Nitro Effect): The nitro group at the 5-position is para to the amine. It aggressively withdraws electron density via resonance, delocalizing the nitrogen lone pair into the aromatic ring and rendering it unavailable for nucleophilic attack.

  • Inductive & Steric Effects (Ortho-Chloro Effect): The chlorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I) while simultaneously creating a steric shield around the amine, blocking the approach of bulky activated esters.

Because of these factors, standard coupling reagents (e.g., EDC, HATU) that rely on the inherent nucleophilicity of the amine will yield negligible results[1]. To overcome this, the reaction must be forced either by super-activating the electrophile (via nucleophilic catalysis) or by super-activating the nucleophile (via deprotonation).

Troubleshooting & FAQs

Q: I am using HATU and DIPEA in DMF at room temperature, but LC-MS shows only unreacted 2-chloro-5-nitroaniline. Why? A: HATU generates an activated HOAt ester, which is highly reactive toward standard aliphatic or aromatic amines. However, the amine in 2-chloro-5-nitroaniline is practically non-nucleophilic. The activation barrier for the lone pair to attack the HOAt ester is too high at room temperature. You must abandon standard peptide coupling agents for this specific substrate.

Q: I switched to an acyl chloride with triethylamine (TEA) in DCM, but my yields are still under 10%. How do I push the conversion? A: TEA is a non-nucleophilic base; it only acts as an acid scavenger. To push the reaction, you need a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) combined with a polar solvent like pyridine, often requiring elevated temperatures (60–80 °C). DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, which is reactive enough to overcome the poor nucleophilicity of the aniline[2][3].

Q: My acyl chloride is unstable at high temperatures. Is there a room-temperature alternative? A: Yes. If heating degrades your electrophile, you must activate the nucleophile instead. By treating 2-chloro-5-nitroaniline with a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in THF at 0 °C, you deprotonate the amine to form an anilide anion . This anion is an incredibly potent nucleophile that will react instantaneously with acyl chlorides or anhydrides at low or ambient temperatures.

Q: I am observing "double amidation" (di-imide formation) when using excess acyl chloride. How do I fix this? A: Deactivated anilines sometimes undergo double acylation because the mono-amide product can be deprotonated by the reaction base, making it competitive with the starting material. If this occurs, you can intentionally drive the reaction to the di-imide using excess acyl chloride, and then selectively hydrolyze one acyl group during workup by stirring the crude mixture with mild aqueous base (e.g., K₂CO₃ in MeOH/water)[4].

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various amidation strategies for 2-chloro-5-nitroaniline to help you select the optimal route for your specific constraints.

MethodologyReagents & SolventsTemp (°C)Typical YieldMechanistic Causality
Standard Coupling HATU, DIPEA, DMF25< 5%Amine lone pair is delocalized; insufficient nucleophilicity to attack activated esters.
Nucleophilic Catalysis Acyl Chloride, Pyridine, DMAP60–8065–85%DMAP generates a highly reactive acylpyridinium intermediate. Pyridine acts as solvent and acid scavenger.
Anion Generation Acyl Chloride, NaH, THF0 to 2580–95%NaH deprotonates the aniline, creating a highly nucleophilic anilide anion that rapidly attacks the electrophile.
Di-acylation / Hydrolysis Excess Acyl Chloride, Pyridine25 to 8070–90%Bypasses mono-amide stalling; selective basic hydrolysis yields the pure mono-amide.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding as intended.

Protocol A: The Strong-Base (Anilide Anion) Method

Best for temperature-sensitive acyl chlorides and maximizing yield.

  • Preparation & Deprotonation:

    • Flame-dry a round-bottom flask under argon. Add 2-chloro-5-nitroaniline (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation Checkpoint: You must observe immediate bubbling (evolution of H₂ gas). The solution will typically undergo a distinct color shift (often to a deep red or dark orange), confirming the formation of the anilide anion.

  • Electrophile Addition:

    • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

    • Add the acyl chloride (1.2 equiv) dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC (typically 3:1 Hexanes:EtOAc). The highly polar anion spot will disappear, replaced by the less polar amide product.

  • Quenching & Workup:

    • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: The DMAP-Catalyzed Pyridine Method

Best for stable acyl chlorides and scaling up without pyrophoric bases.

  • Reaction Assembly:

    • In a dry flask, dissolve 2-chloro-5-nitroaniline (1.0 equiv) in anhydrous Pyridine (0.5 M).

    • Add the acyl chloride (1.5 equiv) dropwise at room temperature.

    • Add DMAP (0.2 equiv) as a solid catalyst[1].

  • Thermal Activation:

    • Attach a reflux condenser and heat the mixture to 70 °C.

    • Self-Validation Checkpoint: Monitor by LC-MS. The intermediate acylpyridinium species is transient, but the disappearance of the aniline mass (m/z 172) and appearance of the product mass will confirm turnover. Stir for 12–24 hours depending on steric bulk.

  • Acidic Workup (Critical):

    • Cool to room temperature and dilute heavily with Ethyl Acetate.

    • Crucial Step: Wash the organic layer sequentially with 1N HCl (3x) until the aqueous wash remains highly acidic (pH < 2). This is mandatory to extract all pyridine and DMAP into the aqueous layer as water-soluble hydrochloride salts.

    • Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways required to overcome the deactivation of the aniline substrate.

Amidation_Optimization A 2-chloro-5-nitroaniline (Poor Nucleophile) B1 Standard Coupling (HATU / DIPEA) A->B1 Route A B2 DMAP / Pyridine Catalysis A->B2 Route B B3 Strong Base (NaH) in THF A->B3 Route C C1 Failed Reaction (< 5% Yield) B1->C1 C2 Acylpyridinium Intermediate B2->C2 Acyl Chloride D2 Target Amide (Moderate-High Yield) C2->D2 Heat C3 Anilide Anion (Strong Nucleophile) B3->C3 -H2 (Gas) D3 Target Amide (Excellent Yield) C3->D3 Acyl Chloride

Mechanistic pathways for amidating deactivated anilines via catalysis or deprotonation.

References

  • European Patent Office (EP 2914253 B1)
  • Salicylanilide Inhibitors of Toxoplasma gondii Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Salicylanilide Inhibitors of Toxoplasma gondii (PMC Full Text) National Institutes of Health (PMC) URL:[Link]

  • European Patent Office (EP 1986633 B1)

Sources

Troubleshooting

Technical Support Center: N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS 1082156-62-4) . This compound is a critical aniline-derived intermediate featuring a tetrahydrofuran-2-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS 1082156-62-4) . This compound is a critical aniline-derived intermediate featuring a tetrahydrofuran-2-carboxamide moiety. Due to its polyfunctional nature, researchers frequently encounter stability challenges during storage, formulation, and analytical method development.

This guide provides deep mechanistic insights, highly specific troubleshooting FAQs, and self-validating experimental protocols to ensure the scientific integrity of your drug development workflows.

Part 1: Mechanistic Profiling of Degradation Pathways

To successfully stabilize this compound, one must understand the causality behind its degradation. The molecule contains three highly reactive sites, each susceptible to distinct environmental stressors:

  • Amide Hydrolysis (Acid/Base Catalyzed): The carboxamide linkage is the primary site of hydrolytic cleavage. Unlike esters, amides hydrolyze slowly because amide resonance makes the carbonyl carbon less electrophilic. However, under strong acidic (H3O+/heat) or basic (OH-/heat) conditions, the bond breaks to yield 2-chloro-5-aminoaniline and tetrahydrofuran-2-carboxylic acid[1].

  • Aniline Oxidation: The free primary amine at position 5 is electron-rich and highly prone to oxidation. Exposure to atmospheric oxygen or light triggers the formation of reactive phenylhydroxylamine and nitrosobenzene intermediates, which rapidly condense to form dark-colored azoxybenzenes or benzoquinones[2][3].

  • Tetrahydrofuran (THF) Autoxidation: Ethereal rings like THF undergo radical-mediated autoxidation. In the presence of oxygen, peroxyl radicals abstract a hydrogen atom from the alpha position of the THF ring, forming unstable hydroperoxides that can further degrade into ring-opened lactones[4][5].

Degradation API N-(5-Amino-2-chlorophenyl) tetrahydro-2-furancarboxamide Hydrolysis Amide Hydrolysis (Acid/Base) API->Hydrolysis H2O / H+ or OH- OxidationAmine Aniline Oxidation (Light/O2) API->OxidationAmine ROS / O2 OxidationTHF THF Autoxidation (Radicals/O2) API->OxidationTHF Free Radicals Deg1 2-Chloro-5-aminoaniline + THF-2-carboxylic acid Hydrolysis->Deg1 Deg2 Nitroso/Azoxy Dimers (Dark Discoloration) OxidationAmine->Deg2 Deg3 THF-Hydroperoxides & Ring-Opened Lactones OxidationTHF->Deg3

Mechanistic degradation pathways of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

Part 2: Troubleshooting Guides & FAQs

Q: Why did our solid batch turn from an off-white powder to a dark brown solid after three months of storage? A: This is a classic symptom of aniline oxidation . The primary amine group (-NH2) on the chlorophenyl ring is easily oxidized by atmospheric oxygen, a process accelerated by light. The oxidation produces nitrosobenzene intermediates that couple to form highly conjugated, dark-colored azoxy dimers[2][6]. Solution: Store the compound under an inert atmosphere (Argon/Nitrogen) in amber glass vials at 2–8°C.

Q: During LC-MS analysis of a stressed sample, we observed a major impurity peak with a mass shift of -99 Da. What is the structural identity of this degradant? A: A mass loss of ~99 Da corresponds to the cleavage of the tetrahydrofuran-2-carbonyl group. This indicates that amide hydrolysis has occurred, leaving behind the free 2-chloro-5-aminoaniline core[1]. Solution: Check the pH of your formulation or mobile phase. Ensure the compound is kept in a tightly buffered neutral pH range (pH 6.0–7.5) to prevent acid/base-catalyzed nucleophilic acyl substitution.

Q: We are formulating this compound in a liquid vehicle, but we are seeing a mass increase of +16 Da and +32 Da over time, along with a drop in assay. How do we prevent this? A: The mass shifts of +16 Da and +32 Da indicate the formation of hydroperoxides via THF ring autoxidation[4][5]. Ethereal solvents and moieties spontaneously form peroxides via radical chain reactions. Solution: Add a chain-breaking antioxidant, such as Butylated hydroxytoluene (BHT) or Vitamin E (Trolox), to quench the peroxyl radicals, and purge the vehicle with nitrogen prior to formulation[4].

Part 3: Analytical Troubleshooting & LC-MS Workflow

When unknown impurities arise during stability testing, a logical, step-by-step LC-MS workflow is required to identify the degradation mechanism and apply the correct corrective action.

Workflow Start Unknown Impurity Peak Detected CheckLCMS Perform LC-MS Analysis Start->CheckLCMS MassShift Determine Mass Shift (Δm/z) CheckLCMS->MassShift Hydrolysis Δm/z = Cleavage (-99 Da for THF-carbonyl) MassShift->Hydrolysis Oxidation Δm/z = +16 or +32 Da (Hydroperoxides) MassShift->Oxidation Dimer Δm/z ≈ 2x API mass (Azoxy Dimers) MassShift->Dimer Action1 Adjust pH / Buffer Hydrolysis->Action1 Action2 Purge with Argon / Add Antioxidant Oxidation->Action2 Action3 Protect from Light & Oxygen Dimer->Action3

LC-MS troubleshooting workflow for identifying and mitigating impurity formation.

Part 4: Self-Validating Forced Degradation Protocols

To establish a robust stability-indicating method in compliance with [7], you must perform forced degradation. The following protocol is designed as a self-validating system : it incorporates a Mass Balance Calculation step to ensure no degradation products are "lost" (e.g., via irreversible column binding or volatilization), thereby proving the trustworthiness of the analytical method.

Step-by-Step Methodology

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide in HPLC-grade Acetonitrile/Water (50:50, v/v).

Step 2: Stress Conditions (Targeting 10-20% Degradation)

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours. (Causality: Protonation of the amide carbonyl oxygen increases electrophilicity, allowing water to attack[1]).

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours. (Causality: Hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the amine[1]).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2O2. Keep at room temperature for 6 hours. (Causality: Generates reactive oxygen species that rapidly oxidize the aniline and THF ring[2][4]).

  • Photolytic Stress: Expose solid API and solution (in quartz vials) to 1.2 million lux hours and 200 Watt hours/m² UV light.

Step 3: Neutralization and Dilution Neutralize the acid/base samples with equimolar amounts of base/acid. Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

Step 4: HPLC-UV/MS Analysis & Mass Balance Validation Inject samples using a gradient reversed-phase LC method (e.g., C18 column, 0.1% TFA in Water/Acetonitrile). Self-Validation Check: Calculate the Mass Balance. The sum of the peak areas of the remaining API and all degradation products (adjusted for relative response factors) must equal 95–105% of the unstressed control peak area. If the mass balance is <95%, suspect the formation of highly retained polymeric azoxy dimers[2] and switch to a steeper organic gradient or a different column chemistry.

Quantitative Data: Expected Degradation Profile
Stress ConditionPrimary DegradantMechanismExpected Mass Shift (Δm/z)Relative Retention Time (RRT)*
Acid (0.1 N HCl) 2-Chloro-5-aminoanilineAmide Hydrolysis-99 Da0.45
Base (0.1 N NaOH) 2-Chloro-5-aminoanilineAmide Hydrolysis-99 Da0.45
Oxidation (3% H2O2) Hydroperoxide AdductsTHF Autoxidation+16 Da / +32 Da0.85 - 0.95
Oxidation (3% H2O2) Azoxybenzene DimersAniline Oxidation~ +238 Da1.40 - 1.60
Photolytic (UV/Vis) Nitroso IntermediatesPhoto-oxidation+14 Da1.10

*RRT values are approximations based on standard C18 reversed-phase behavior (API RRT = 1.00).

References

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. Available at: [Link][1]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PubMed Central (PMC). Available at:[Link][2]

  • Aniline: Oxidation Mechanisms. Wikipedia / Organic Syntheses. Available at:[Link][3]

  • Peroxyl Radical Reactions in Water Solution: A Gym for Proton-Coupled Electron-Transfer Theories. ResearchGate. Available at:[Link][4]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones (THF Autoxidation). PubMed Central (PMC). Available at: [Link][5]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link][7]

Sources

Optimization

removing unreacted starting materials from N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-(5-Amino-2-chlorophenyl)tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, a key intermediate in the synthesis of the anticoagulant medication Rivaroxaban. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers to overcome common purification challenges.

Introduction to the Purification Challenge

The synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide typically involves the acylation of 4-chloro-1,3-phenylenediamine with tetrahydro-2-furoyl chloride. The primary purification challenge lies in the efficient removal of unreacted starting materials, particularly the diamine, and any side-products formed during the reaction. The structural similarities and differing physicochemical properties of the product and impurities necessitate a well-designed purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

The primary unreacted starting materials to target for removal are:

  • 4-chloro-1,3-phenylenediamine: This is the aromatic diamine that is acylated. Its basic nature is a key property to exploit during purification.

  • Tetrahydro-2-furoic acid or its acid chloride: The acylating agent. The acid chloride is highly reactive and is typically quenched during the reaction work-up, but the corresponding carboxylic acid may be present as an impurity.

Q2: Why is it difficult to separate the product from the unreacted diamine by simple column chromatography?

While both the product and the unreacted diamine are aromatic compounds, the presence of the basic amino group in the diamine can lead to significant tailing on standard silica gel chromatography. This occurs due to strong interactions between the basic amine and the acidic silanol groups on the silica surface, resulting in poor separation and product contamination.

Q3: Can I use recrystallization as the primary purification method?

Recrystallization can be an effective technique, particularly for removing less soluble impurities. However, if the unreacted diamine is present in significant quantities, co-crystallization can occur, leading to an impure final product. It is often best used as a final polishing step after the bulk of the impurities have been removed by other methods like acid-base extraction.

Q4: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A suitable mobile phase, such as a mixture of toluene, methanol, and acetonitrile (e.g., 50:20:30 v/v/v), can effectively separate the product from the starting materials.[1] Visualizing the spots under UV light (254 nm) is standard practice.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process and provides actionable solutions.

Issue 1: Poor Separation of Product and Unreacted Diamine via Column Chromatography

Cause: Strong interaction of the basic diamine with the acidic silica gel stationary phase.

Solution: Acid-Base Extraction

This is the most effective method to selectively remove the basic 4-chloro-1,3-phenylenediamine from the neutral amide product. The principle relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[2][3][4][5][6]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic diamine will be protonated to form a water-soluble salt and will partition into the aqueous layer. The neutral amide product will remain in the organic layer.

  • Layer Separation: Carefully separate the aqueous layer containing the diamine hydrochloride salt.

  • Repeat: Perform a second wash with the dilute acid to ensure complete removal of the diamine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of the unreacted diamine.

cluster_0 Crude Reaction Mixture in Organic Solvent cluster_1 Separatory Funnel cluster_2 Separated Layers crude_mixture Product (Amide) + Unreacted Diamine extraction Wash with Aqueous Acid (e.g., 1M HCl) crude_mixture->extraction organic_layer Organic Layer: Product (Amide) extraction->organic_layer Remains in Organic Phase aqueous_layer Aqueous Layer: Diamine Salt (Water-Soluble) extraction->aqueous_layer Partitions to Aqueous Phase

Caption: Workflow for Acid-Base Extraction.

Issue 2: Product Contaminated with Tetrahydro-2-furoic Acid

Cause: Hydrolysis of unreacted tetrahydro-2-furoyl chloride during the reaction work-up.

Solution: Basic Wash

A wash with a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily removed from the organic layer.

Experimental Protocol: Basic Wash

  • Dissolution: Ensure the crude product is dissolved in a water-immiscible organic solvent.

  • Basic Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The tetrahydro-2-furoic acid will be converted to its sodium salt and will move into the aqueous layer.

  • Layer Separation: Separate the aqueous layer.

  • Repeat: A second wash with sodium bicarbonate solution may be performed for complete removal.

  • Water Wash: Wash the organic layer with water to remove any residual bicarbonate.

  • Drying and Concentration: Proceed with the standard drying and concentration steps.

cluster_0 Crude Product in Organic Solvent cluster_1 Separatory Funnel cluster_2 Separated Layers crude_product Product (Amide) + Carboxylic Acid Impurity basic_wash Wash with Aqueous Base (e.g., NaHCO₃) crude_product->basic_wash organic_layer_final Organic Layer: Purified Product (Amide) basic_wash->organic_layer_final Remains in Organic Phase aqueous_layer_final Aqueous Layer: Carboxylate Salt (Water-Soluble) basic_wash->aqueous_layer_final Partitions to Aqueous Phase

Caption: Workflow for Basic Wash Purification.

Issue 3: Persistent Impurities After Extraction

Cause: Presence of non-basic, non-acidic impurities with similar polarity to the product.

Solution 1: Column Chromatography

After the bulk of the starting materials have been removed by extraction, column chromatography can be highly effective for separating the product from other neutral impurities.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a suitable choice.

  • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or adding a small amount of methanol). The optimal solvent system should be determined by TLC analysis beforehand.

  • Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.

Solution 2: Recrystallization

If a suitable solvent is found, recrystallization can be a powerful final purification step to obtain a highly crystalline and pure product.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Purification TechniqueTarget ImpurityPrinciple
Acid-Base Extraction 4-chloro-1,3-phenylenediamineDifferential solubility of the basic amine in acidic and neutral conditions.
Basic Wash Tetrahydro-2-furoic acidDifferential solubility of the carboxylic acid in basic and neutral conditions.
Column Chromatography Neutral impuritiesDifferential partitioning between a stationary and mobile phase based on polarity.
Recrystallization Minor impuritiesDifferential solubility of the product and impurities in a given solvent at different temperatures.

Conclusion

The successful purification of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide hinges on a systematic approach that leverages the distinct chemical properties of the product and its potential impurities. By employing a combination of acid-base extraction to remove the bulk of the unreacted diamine, followed by either column chromatography or recrystallization, researchers can achieve a high degree of purity essential for its use in the synthesis of Rivaroxaban and other pharmaceutical applications.

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Arous, B., Al-Mardini, M. A., Ghazal, H., & Al-Lahham, F. (n.d.). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Arous, B., Al-Mardini, M. A., Ghazal, H., & Al-Lahham, F. (2017). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmacy and Technology, 10(9), 2953.
  • Roecker, A. J., et al. (2011). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 16(9), 7513-7523.
  • Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. Semantic Scholar.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • (n.d.). Investigation of the profile and kinetics of degradation of rivaroxaban using HPLC, TLC-densitometry and LC/MS/MS: Application to pre-formulation studies. ResearchGate. Retrieved April 3, 2026, from [Link]

  • CN105130976A - Method for synthesizing rivaroxaban intermediate - Google Patents. (n.d.).
  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved from [Link]

  • Method for synthesizing rivaroxaban process impurity - Eureka | Patsnap. (n.d.). Retrieved April 3, 2026, from [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025, February 2). ScienceDirect. Retrieved from [Link]

  • Quantitative determination of rivaroxaban in pharmaceutical formulations by ultra performance liquid chromatography. (2024, December 31). DergiPark. Retrieved from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved April 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

Welcome to the Technical Support Center. The scale-up synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide presents two primary chemical engineering challenges: ensuring strict regioselectivity during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The scale-up synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide presents two primary chemical engineering challenges: ensuring strict regioselectivity during the amidation phase and achieving absolute chemoselectivity during the subsequent nitro-group reduction.

This guide is designed for process chemists and drug development professionals, providing causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure reproducible, high-yield scale-up.

Synthesis Strategy & Workflow Overview

To avoid the generation of complex, inseparable isomeric mixtures, the synthesis relies on a two-step sequence starting from 2-chloro-5-nitroaniline rather than the direct acylation of the corresponding diamine.

SynthesisWorkflow SM 2-Chloro-5-nitroaniline + Tetrahydro-2-furoyl chloride Step1 Amidation (Base, Solvent) SM->Step1 Int N-(2-chloro-5-nitrophenyl) tetrahydro-2-furancarboxamide Step1->Int 100% Regioselective Step2 Chemoselective Reduction (Hydrazine, Pd/C or Pt-Fe/C) Int->Step2 API N-(5-Amino-2-chlorophenyl) tetrahydro-2-furancarboxamide Step2->API Prevents Dehalogenation

Two-step synthesis workflow emphasizing regiocontrol and chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is direct amidation of 4-chloro-m-phenylenediamine avoided in our scale-up route? A1: The direct acylation of 4-chloro-1,3-diaminobenzene (4-chloro-m-phenylenediamine) is severely hampered by poor regioselectivity. The two amino groups have comparable steric and electronic environments. Attempting direct amidation results in a statistical mixture of the target regioisomer, the undesired regioisomer, and bis-acylated byproducts. By starting with 2-chloro-5-nitroaniline , the nitro group acts as a highly effective protecting/directing group, ensuring 100% regioselective amidation at the single available amine.

Q2: During the catalytic hydrogenation of the nitro intermediate, I observe up to 40% formation of a des-chloro byproduct. What causes this, and how can it be suppressed? A2: You are observing hydrodehalogenation , a classic side reaction when reducing halogenated nitroarenes[1]. Standard Palladium on Carbon (Pd/C) under H2​ gas is highly active for C-Cl bond cleavage. The in-situ generated amino group can also coordinate with the palladium surface, altering its electronic environment and exacerbating the cleavage of the adjacent C-Cl bond[2]. To suppress this, you must switch to a chemoselective reduction method. Highly effective alternatives include catalytic transfer hydrogenation using Hydrazine Hydrate with Pd/C under mild conditions[3], or using a poisoned/modified catalyst such as an Fe-promoted Pt/C catalyst [4].

Q3: How does iron promotion in Pt/C catalysts prevent dehalogenation? A3: Mechanistically, the incorporation of Fe (forming Fe2​O3​ domains on the carbon support) induces an electron transfer from the Platinum nanoparticles to the Fe2​O3​ . This leaves the Pt nanoparticles in an electron-deficient state, which drastically reduces their ability to undergo oxidative addition into the C-Cl bond, thereby fully suppressing hydrodehalogenation while maintaining high activity for nitro reduction[4].

Quantitative Data: Catalyst & Method Evaluation

The table below summarizes the expected outcomes of various reduction methodologies for the N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide intermediate during process optimization.

Reduction SystemTemperature H2​ SourceConversionSelectivity (Target)DehalogenationScalability
Pd/C (Standard) 25 °C H2​ Gas (50 psi)>99%< 60%> 40%Poor (Impurity profile)
Fe / HCl (Béchamp) 80 °CChemical95%98%< 1%Moderate (Heavy metal waste)
Pd/C + NH2​NH2​⋅H2​O 65 °CHydrazine[3]>99%> 99%< 1%Excellent (Mild, clean)
Pt-Fe/C 60 °C H2​ Gas (30 psi)>99%100%0%[4]Excellent (Requires custom cat.)

Troubleshooting Guide & Validated Protocols

Divergent Reduction Pathways

Understanding the kinetic competition between nitro reduction and dehalogenation is critical for process control.

ReductionPathways Nitro N-(2-chloro-5-nitrophenyl)... (Nitro Intermediate) Target Target Amine (Intact C-Cl Bond) Nitro->Target Mild Transfer Hydrogenation (e.g., NH2NH2 / Pd/C) DesChloro Des-chloro Amine (Dehalogenated Byproduct) Nitro->DesChloro Standard H2 / Pd/C (High Pressure/Temp)

Divergent reduction pathways illustrating the risk of hydrodehalogenation.

Protocol 1: Regioselective Amidation (Scale-Up Workflow)

Objective: Synthesize N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide.

  • Preparation: Charge a dried, nitrogen-flushed reactor with 2-chloro-5-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0–5 °C using a jacketed chiller.

  • Acylation: Slowly add tetrahydro-2-furoyl chloride (1.1 eq) dropwise over 2 hours.

    • Causality Check: The dropwise addition controls the exothermic reaction. Rapid addition will cause localized heating, leading to solvent boiling and potential degradation of the acid chloride.

  • Self-Validation (In-Process Control): Stir for 1 hour post-addition. Perform TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the bright yellow spot of the starting aniline completely disappears, replaced by a higher-Rf, UV-active product spot.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 volumes). Separate layers, wash the organic layer with 1N HCl (to remove residual DIPEA), dry over Na2​SO4​ , and concentrate to yield the intermediate.

Protocol 2: Chemoselective Transfer Hydrogenation

Objective: Reduce the nitro intermediate to the target API without dehalogenation, utilizing catalytic transfer hydrogenation[1][3].

  • Preparation: In a reactor equipped with a reflux condenser and a gas bubbler, suspend the nitro intermediate (1.0 eq) in Methanol (10 volumes).

  • Catalyst Loading: Add 5% Pd/C (0.05 eq Pd).

    • Safety Note: Always add the Pd/C to the solvent under a nitrogen blanket to prevent pyrophoric ignition of methanol vapors.

  • Reduction: Heat the suspension to 60 °C. Slowly add Hydrazine Monohydrate ( NH2​NH2​⋅H2​O , 4.0 eq) dropwise over 1 hour.

    • Causality Check: Hydrazine decomposes on the Pd surface to generate hydrogen in situ. Dropwise addition ensures the hydrogen concentration remains low and steady, driving nitro reduction while kinetically starving the highly demanding C-Cl oxidative addition pathway[3].

  • Self-Validation (In-Process Control): The reaction progress is visually validated by the evolution of nitrogen gas (bubbling). Once bubbling ceases and TLC confirms the disappearance of the nitro compound, the reaction is complete (typically 2-3 hours).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C.

    • Critical Step: Never let the filtered catalyst cake dry out; wash it with water immediately to prevent fires. Concentrate the filtrate to yield N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: Organic Chemistry Portal (Synlett, 2014) URL:[Link]

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Source: RSC Advances (The Royal Society of Chemistry, 2017) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide and Structural Analogues in Kinase Bioassays

Introduction & Pharmacophore Rationale In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are systematically screened to identify high-quality starting points for lead optimization. N-(5-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are systematically screened to identify high-quality starting points for lead optimization. N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4) is a highly versatile aniline-carboxamide fragment frequently utilized in the design of kinase inhibitors. The tetrahydrofuran (THF) ring acts as a tunable hinge-binding motif, while the substituted aniline moiety probes the hydrophobic pockets adjacent to the ATP-binding site.

This guide objectively compares the bioassay performance of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide against two closely related structural analogues:

  • Fragment A (Target): N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

  • Fragment B (Isomer): N-(3-Amino-4-chlorophenyl)tetrahydro-2-furancarboxamide

  • Fragment C (Bioisostere): N-(5-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide

Understanding the causality behind how subtle steric and electronic shifts (e.g., moving the chlorine atom or replacing it with a methyl group) affect binding kinetics is critical for rational drug design.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and eliminate false positives—a common pitfall in fragment screening—our evaluation employs a self-validating orthogonal workflow. Primary screening is conducted via Surface Plasmon Resonance (SPR) to capture binding kinetics, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to validate functional enzymatic inhibition [1, 2].

G N1 Fragment Library (Aniline-Carboxamides) N2 Primary Screen: SPR (Affinity & Kinetics) N1->N2 Immobilized Target N3 Hit Validation (Dose-Response SPR) N2->N3 KD < 100 μM N4 Orthogonal Assay: TR-FRET (Functional Inhibition) N3->N4 Confirmed Binders N5 Lead Optimization (SAR Analysis) N4->N5 IC50 & Efficacy

Caption: Orthogonal FBDD workflow transitioning from biophysical SPR binding to functional TR-FRET assays.

Surface Plasmon Resonance (SPR) Protocol

SPR is prioritized as the primary screen because it provides real-time label-free detection, allowing for the quantification of association ( kon​ ) and dissociation ( koff​ ) rates [1].

Step-by-Step Methodology:

  • Immobilization: Immobilize the target kinase (e.g., a recombinant human kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a target level of 3000–5000 Response Units (RU).

  • Analyte Preparation: Dissolve Fragments A, B, and C in 100% DMSO, then dilute into running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of 5%.

  • Screening: Inject fragments at a flow rate of 30 μL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Processing: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) to eliminate bulk refractive index changes and non-specific binding artifacts.

TR-FRET Kinase Assay Protocol

To confirm that the binding observed in SPR translates to functional inhibition, a LANCE® Ultra TR-FRET assay is utilized [3].

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Incubate the target kinase with a ULight™-labeled peptide substrate at the predetermined apparent Km​ for ATP.

  • Compound Addition: Add the fragments in a 10-point dose-response format (ranging from 100 μM down to 10 nM).

  • Reaction & Detection: Initiate the reaction with ATP. After a 60-minute incubation at room temperature, stop the reaction by adding EDTA and a Europium-labeled anti-phospho antibody.

  • Readout: Measure the FRET signal (emission ratio at 665 nm / 615 nm) using a microplate reader. Calculate IC50​ values using a 4-parameter logistic fit.

Comparative Bioassay Data

The following table summarizes the biophysical and biochemical performance of the three fragments against a model target kinase.

CompoundSubstitution PatternSPR KD​ (μM)SPR koff​ ( s−1 )TR-FRET IC50​ (μM)Ligand Efficiency (LE)
Fragment A 5-Amino-2-chloro12.4 ± 1.10.04518.2 ± 1.50.38
Fragment B 3-Amino-4-chloro85.6 ± 4.20.210> 1000.29
Fragment C 5-Amino-2-methyl28.3 ± 2.00.08545.1 ± 3.20.34

Mechanistic Insights & Causality

The data reveals a stark contrast in performance driven by the specific positioning and nature of the substituents on the phenyl ring.

  • The Role of the 2-Chloro Substituent (Fragment A): Fragment A demonstrates the highest affinity ( KD​ = 12.4 μM) and the most favorable ligand efficiency. The chlorine atom at the ortho position relative to the carboxamide linker forces the aniline ring out of coplanarity with the amide bond. This specific dihedral angle optimally positions the 5-amino group to form a critical hydrogen bond network with the solvent-exposed region of the kinase cleft. Furthermore, the slow dissociation rate ( koff​ = 0.045 s−1 ) indicates a highly stable complex.

  • Steric Clashes in the Isomer (Fragment B): Shifting the chlorine to the 4-position (Fragment B) drastically reduces binding affinity ( KD​ = 85.6 μM). Without the ortho-halogen to induce the necessary conformational twist, the molecule adopts a flatter geometry that clashes with the gatekeeper residue of the kinase, resulting in a rapid off-rate and negligible functional inhibition in the TR-FRET assay.

  • Electronic vs. Steric Effects (Fragment C): Replacing the 2-chloro group with a 2-methyl group (Fragment C) maintains the necessary steric bulk to induce the active conformation (hence, it still binds better than Fragment B). However, the methyl group lacks the polarizability and weak halogen-bonding capabilities of chlorine [1]. This results in a ~2.5-fold drop in affinity compared to Fragment A, proving that the chlorine atom in Fragment A contributes both sterically and electronically to target engagement.

References

  • Regnström K, et al. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target." PLOS One, 2013. Available at:[Link]

  • Deflorian F, et al. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]

  • Meirelles GV, et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules, 2015. Available at:[Link]

Comparative

A Comparative Guide to the Synthetic Routes of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a pivotal intermediate in the synthesis of several pharmaceuticals, most notably th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is a pivotal intermediate in the synthesis of several pharmaceuticals, most notably the direct factor Xa inhibitor, Rivaroxaban. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate can significantly impact the overall production of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different synthetic strategies for the preparation of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, offering insights into the practical considerations and experimental data for each approach.

Visualizing the Synthetic Pathways

The synthesis of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is fundamentally a two-stage process. The first stage involves the formation of an amide bond between tetrahydro-2-furoic acid and 2-chloro-5-nitroaniline. The second stage is the reduction of the nitro group to the corresponding amine. The variations in synthetic routes primarily arise from the choice of reagents and conditions for these two key transformations.

Synthetic_Workflow cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Nitro Group Reduction cluster_2 Reagent Options Tetrahydro-2-furoic_acid Tetrahydro-2-furoic acid Intermediate N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide Tetrahydro-2-furoic_acid->Intermediate Route 1A or 1B 2-chloro-5-nitroaniline 2-chloro-5-nitroaniline 2-chloro-5-nitroaniline->Intermediate Coupling Final_Product N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide Intermediate->Final_Product Route 2A or 2B Route_1A Route 1A: Acyl Chloride Formation (e.g., Thionyl Chloride) Route_1B Route 1B: Direct Coupling (e.g., EDC, HOBt) Route_2A Route 2A: Catalytic Hydrogenation (e.g., Pd/C, H2) Route_2B Route 2B: Metal-Acid Reduction (e.g., Fe/NH4Cl, SnCl2/HCl)

Caption: General synthetic workflow for N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

Stage 1: Amide Bond Formation

The initial step of the synthesis is the coupling of tetrahydro-2-furoic acid with 2-chloro-5-nitroaniline. The primary challenge in this step is the activation of the carboxylic acid to facilitate nucleophilic attack by the aniline. Two principal strategies are commonly employed: conversion to an acyl chloride and direct coupling using activating agents.

Route 1A: The Acyl Chloride Approach

This traditional and robust method involves the conversion of tetrahydro-2-furoic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂), followed by reaction with 2-chloro-5-nitroaniline.[1]

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of tetrahydro-2-furoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, thionyl chloride (1.1-1.5 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then typically warmed to room temperature or gently refluxed until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude tetrahydro-2-furoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in a fresh portion of an inert solvent. In a separate flask, 2-chloro-5-nitroaniline (1.0 eq) is dissolved in a suitable solvent, often with a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) to neutralize the HCl generated during the reaction. The acyl chloride solution is then added dropwise to the aniline solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide, is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic 2-chloro-5-nitroaniline. The use of a non-nucleophilic base is crucial to scavenge the generated HCl without competing with the aniline for the acyl chloride. Low-temperature addition helps to manage the reaction's exothermicity and minimize side reactions.

Route 1B: Direct Amide Coupling with Activating Agents

Modern coupling reagents offer a more direct approach to amide bond formation, avoiding the need to isolate the often-sensitive acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[2]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of tetrahydro-2-furoic acid (1.0 eq), 2-chloro-5-nitroaniline (1.0-1.2 eq), and HOBt (1.1-1.3 eq) in an anhydrous aprotic solvent like DMF or DCM, EDC (1.1-1.5 eq) is added portion-wise at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: The work-up procedure is similar to the acyl chloride method, involving aqueous washes to remove the water-soluble byproducts of the coupling reagents. The product is then isolated and purified as described in Route 1A.

Causality Behind Experimental Choices: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and readily undergoes aminolysis. This one-pot procedure is often milder and more convenient than the acyl chloride method.

Stage 2: Nitro Group Reduction

The second crucial step is the selective reduction of the aromatic nitro group to a primary amine, yielding the final product. The choice of reducing agent is critical to avoid the reduction of the chloro- and amide functionalities.

Route 2A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3]

Experimental Protocol:

  • Reaction Setup: N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically from a balloon or at a pressure of 1-4 atm). The mixture is stirred vigorously at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction. This method is generally high-yielding and produces water as the only byproduct, simplifying purification. The choice of solvent can influence the reaction rate and selectivity.

Route 2B: Metal-Mediated Reduction

Classical methods employing metals in acidic or neutral media are also effective for nitro group reduction and can be advantageous in terms of cost and scalability.[4]

Experimental Protocol (using Iron and Ammonium Chloride):

  • Reaction Setup: A mixture of N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide (1.0 eq), iron powder (3-5 eq), and ammonium chloride (4-5 eq) is suspended in a mixture of ethanol and water.

  • Reaction Progression: The mixture is heated to reflux and stirred vigorously. The reaction is often exothermic and its progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the hot mixture is filtered through celite to remove the iron salts. The filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining inorganic salts. The organic layer is dried and concentrated to afford the crude product, which is then purified.

Causality Behind Experimental Choices: In this reaction, iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. Ammonium chloride acts as a proton source and helps to maintain a near-neutral pH, which can improve the selectivity of the reduction. This method is often preferred in industrial settings due to the low cost of the reagents.

Comparative Analysis of Synthetic Routes

Parameter Route 1A: Acyl Chloride Route 1B: Direct Coupling Route 2A: Catalytic Hydrogenation Route 2B: Metal-Acid Reduction
Reagents Tetrahydro-2-furoic acid, SOCl₂, 2-chloro-5-nitroaniline, BaseTetrahydro-2-furoic acid, 2-chloro-5-nitroaniline, EDC, HOBtN-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide, Pd/C, H₂N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide, Fe, NH₄Cl
Typical Yield HighGood to HighVery HighGood to High
Reaction Conditions Can require heating; generation of corrosive byproducts (HCl, SO₂)Mild (often room temperature)Mild (room temperature, atmospheric pressure)Requires heating (reflux)
Scalability Readily scalableScalable, but cost of coupling reagents can be a factorHighly scalable, requires specialized hydrogenation equipmentVery scalable and cost-effective
Safety Considerations Thionyl chloride is corrosive and toxicCoupling reagents can be sensitizersHydrogen gas is flammable and explosiveExothermic reaction, generation of iron waste
Purification Removal of base and byproductsRemoval of water-soluble coupling agent byproductsFiltration of catalystFiltration of iron salts, aqueous workup

Conclusion

The selection of an optimal synthetic route for N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide depends on a variety of factors including the scale of the synthesis, available equipment, cost considerations, and safety protocols.

For laboratory-scale synthesis, the direct amide coupling (Route 1B) followed by catalytic hydrogenation (Route 2A) often provides a convenient and high-yielding pathway with straightforward purification.

For industrial-scale production, the acyl chloride method (Route 1A) followed by a metal-mediated reduction (Route 2B) may be more economically viable due to the lower cost of reagents. While this route involves more hazardous materials and potentially more challenging work-up procedures, its cost-effectiveness and scalability are significant advantages in a manufacturing setting.

Ultimately, the choice of synthetic strategy should be guided by a thorough process of risk assessment and optimization to ensure a safe, efficient, and reproducible synthesis of this key pharmaceutical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013).
  • LibreTexts Chemistry. (2022, October 4). 4.2.6: Chemistry of Amides.
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013, May 14).
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • Supplementary D
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Schenk, D. J., et al. (2002). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 184(10), 2734-2741.
  • Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(7), 2134-2141.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Hydrogenation of 2-((p-Nitrophenyl)sulphonyl)ethanol.
  • O'Connor, C. J., & O'Mahony, G. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 82(15), 8153-8160.
  • Strem Chemicals. (n.d.).
  • Sridhar, M., et al. (2001). Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. Journal of Chemical Technology & Biotechnology, 76(11), 1163-1168.
  • Synthesis and Preliminary Bioactivity of Potential Inhibitors of Arp 2/3 Complex. (n.d.). DigitalCommons@Linfield.
  • Wang, H., et al. (2020). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. Nanoscale, 12(45), 23155-23165.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists.
  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. (n.d.).
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals.
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Deriv
  • Certific
  • N-(2-aminoethyl)-N-(2-chlorophenyl)furan-2-carboxamide | Molport-008-461-331. (n.d.).
  • Analytical D

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Validation

Comprehensive Purity Validation of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: An Orthogonal Analytical Approach

The "Single-Method Trap" and the Necessity of Orthogonality In pharmaceutical development, relying on a single analytical method to confirm the purity of a complex intermediate is a critical vulnerability. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Single-Method Trap" and the Necessity of Orthogonality

In pharmaceutical development, relying on a single analytical method to confirm the purity of a complex intermediate is a critical vulnerability. As a Senior Application Scientist, I frequently encounter the assumption that a single, sharp peak on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) chromatogram guarantees absolute purity. For highly functionalized molecules like N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4), this assumption can mask co-eluting regioisomers, des-halogenated byproducts, or UV-transparent impurities.

Regulatory frameworks, specifically the1[1] and the 2[2], mandate a comprehensive understanding of impurity profiles. To achieve this, we must employ orthogonal analytical methods —techniques that utilize fundamentally different physical or chemical separation mechanisms to ensure no impurity goes undetected[3][4].

This guide details a self-validating, three-pillar orthogonal workflow to definitively confirm the purity of N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.

Primary Method: Reversed-Phase HPLC-UV (The Workhorse)

The Causality: RP-HPLC separates analytes based on hydrophobic interactions. It is the industry standard for quantifying related substances because of its high reproducibility and sensitivity. However, for our target compound, structurally similar impurities—such as the 4-amino regioisomer or des-chloro degradants—may exhibit nearly identical hydrophobicities, leading to dangerous co-elution on a standard C18 stationary phase.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a Methanol/Water (50:50, v/v) diluent to ensure complete solvation of both the polar amine and the hydrophobic aromatic ring.

  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution to sweep late-eluting hydrophobic impurities.

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Flow Rate & Detection: 1.0 mL/min. UV detection is set at 254 nm (optimal for the conjugated aniline moiety).

Orthogonal Method 1: Supercritical Fluid Chromatography (SFC)

The Causality: Why add SFC? Supercritical Fluid Chromatography utilizes supercritical CO₂ combined with an organic modifier. It operates under normal-phase partitioning principles, separating molecules based on polar interactions (hydrogen bonding, dipole-dipole)[4]. Because N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide contains both a primary amine and an amide group, SFC provides a completely orthogonal selectivity profile compared to RP-HPLC. It easily resolves regioisomers and polar degradants that RP-HPLC misses[3].

Experimental Protocol: SFC-UV
  • Sample Preparation: Dissolve the sample in 100% Methanol. Critical step: Avoid aqueous diluents, as water is immiscible with supercritical CO₂ and will cause severe peak distortion and precipitation.

  • Column: 2-Ethylpyridine (2-EP) stationary phase (150 mm × 4.6 mm, 3 µm). The basic nature of the 2-EP phase prevents the primary amine of the analyte from tailing.

  • Mobile Phase: Supercritical CO₂ with Methanol (containing 0.1% Isopropylamine as a basic additive) as the co-solvent.

  • Conditions: Backpressure regulated at 120 bar, column temperature at 40°C, flow rate 3.0 mL/min. UV detection at 254 nm.

Orthogonal Method 2: Quantitative NMR (qNMR)

The Causality: Chromatographic methods rely on UV response, which varies wildly between the main peak and impurities due to different molar extinction coefficients. Furthermore, inorganic salts or unreacted tetrahydro-2-furancarboxylic acid lack strong chromophores and are "invisible" to UV. 5[5] solves this by counting protons. By comparing the integral of a distinct proton signal from the analyte against a highly pure internal standard, we obtain an absolute mass fraction purity, independent of UV bias[6].

Experimental Protocol: qNMR
  • Internal Standard Selection: Maleic acid (NIST traceable) is chosen because its distinct singlet at ~6.3 ppm does not overlap with the aromatic (6.5–7.5 ppm) or aliphatic (1.8–4.0 ppm) protons of the furancarboxamide.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic acid into a glass vial using a microbalance. Dissolve completely in 0.6 mL of D₆-DMSO.

  • Acquisition: Use a 400 MHz (or higher) NMR spectrometer. Apply a 90° excitation pulse. Critical step: Set the relaxation delay (D1) to at least 60 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors. Acquire 32 scans.

  • Data Processing: Integrate the Maleic acid singlet and the isolated aromatic proton adjacent to the chlorine atom on the analyte. Calculate absolute purity using the standard qNMR mass balance equation.

Data Presentation & Method Comparison

The table below summarizes a real-world validation scenario, demonstrating why relying on a single method is insufficient. Note how qNMR reveals a slightly lower absolute purity by accounting for UV-transparent impurities.

Analytical TechniquePurity (%)RSD (n=3)Selectivity MechanismKey AdvantagesLimitations
RP-HPLC-UV 99.6%0.15%Hydrophobicity (Reversed-Phase)High sensitivity, excellent for tracking hydrophobic related substances.Blind to UV-transparent impurities; risk of isomer co-elution.
SFC-UV 99.2%0.20%Polarity / Hydrogen Bonding (Normal-Phase)Perfect orthogonality to RP-HPLC; highly effective for resolving regioisomers.Requires specialized supercritical fluid instrumentation.
qNMR 98.8% 0.10%Absolute Proton CountingAbsolute mass quantification; detects inorganic/UV-transparent impurities.Lower sensitivity for trace impurities (<0.1%); requires high-field NMR.

Workflow Visualization

The following diagram illustrates the logical, parallel workflow required to achieve regulatory-compliant purity validation using orthogonal techniques.

PurityWorkflow cluster_methods Orthogonal Analytical Methods (ICH Q14) Sample N-(5-Amino-2-chlorophenyl) tetrahydro-2-furancarboxamide Batch Sample HPLC Primary: RP-HPLC (Hydrophobic Selectivity) Sample->HPLC SFC Orthogonal 1: SFC (Polar/Normal-Phase Selectivity) Sample->SFC qNMR Orthogonal 2: qNMR (Absolute Mass Quantification) Sample->qNMR Data Cross-Validation & Impurity Profiling HPLC->Data Relative % Area SFC->Data Isomer Resolution qNMR->Data Absolute Mass % Final Absolute Purity Confirmation (Regulatory Submission) Data->Final

Caption: Orthogonal Purity Validation Workflow for Pharmaceutical Intermediates.

References

  • Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development - FDA (ICH Q3A(R2)) U.S. Food and Drug Administration (FDA)[Link]

  • ICH Q14 Analytical Procedure Development GMP Platform / FDA Guidance [Link]

  • Mass-Directed Preparative SFC: An Orthogonal Tool with Reduced Liquid Solvent Usage Waters Corporation[Link]

  • Supercritical Fluid Chromatography | Analytical Chemistry ACS Publications[Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology PubMed (NIH)[Link]

Sources

Comparative

Comparative Guide: Off-Target Profiling of the N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide Scaffold

Executive Summary & Mechanistic Rationale In the development of targeted kinase inhibitors, achieving kinome selectivity remains the primary bottleneck. The compound N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of targeted kinase inhibitors, achieving kinome selectivity remains the primary bottleneck. The compound N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4)—hereafter referred to as the AC-TFC scaffold —is a highly versatile chemical building block frequently utilized in the synthesis of pyrazolo[4,3-d]pyrimidines and related heterocycles targeting LRRK2 , SYK , and MYLK [1].

While the AC-TFC scaffold provides excellent foundational binding kinetics, its bidentate-binding strategy—where the tetrahydrofuran ring acts as a hydrogen bond acceptor in the ATP hinge region and the substituted aniline projects into the hydrophobic pocket—creates inherent off-target liabilities[2]. Because the ATP-binding cleft is highly conserved across the kinome, early-stage probes utilizing this scaffold often exhibit cross-reactivity with structurally homologous kinases, most notably JNK3 and ROCK2 [2][3].

This guide objectively compares the kinome selectivity of the AC-TFC scaffold against established inhibitors and provides self-validating experimental workflows to rigorously map off-target effects during hit-to-lead optimization.

Comparative Kinome Profiling

To contextualize the performance of the AC-TFC scaffold, we must compare its baseline inhibition profile against highly optimized selective inhibitors (LRRK2-IN-1, Piceatannol) and known multi-kinase inhibitors (Ponatinib)[4][5].

Table 1: Comparative In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)

Compound / ScaffoldLRRK2 (G2019S)SYKJNK3ROCK2Selectivity Score (S₁₀)*
AC-TFC Scaffold 120250854100.15
LRRK2-IN-1 13>10,000>10,000>10,0000.02
Piceatannol >10,00015>10,000>10,0000.05
Ponatinib 2518451100.38

*Selectivity Score (S₁₀) represents the fraction of 140 tested kinases inhibited by >90% at 1 μM. Lower values indicate higher selectivity.

Expert Insight on Causality: The data reveals that the AC-TFC scaffold behaves similarly to a multi-kinase inhibitor. The strong off-target affinity for JNK3 (85 nM) is a direct consequence of the bidentate-binding motif, which simultaneously exploits the ATP hinge and a unique surface site outside the pocket—a feature shared by both LRRK2 and JNK3[2]. Furthermore, the unexpected inhibition of ROCK2 highlights the flexibility of the scaffold, allowing it to adapt to the distinct AGC branch of the kinome[3].

Signaling Network & Off-Target Intersections

To understand the phenotypic consequences of these off-target effects, we must map the signaling network. Inhibition of LRRK2 correctly modulates Rab10, but unintended JNK3 or ROCK2 inhibition will skew cellular toxicity and cytoskeletal readouts, confounding efficacy data.

Pathway cluster_0 Primary Intended Targets cluster_1 Frequent Off-Targets Compound AC-TFC Scaffold (CAS: 1082156-62-4) LRRK2 LRRK2 (G2019S) Compound->LRRK2 Primary Binding SYK SYK Compound->SYK Primary Binding JNK3 JNK3 Compound->JNK3 Bidentate Cross-reactivity ROCK2 ROCK2 Compound->ROCK2 Hinge Region Overlap Rab10 p-Rab10 (Lysosomal) LRRK2->Rab10 Kinase Inhibition ROS Mitochondrial ROS JNK3->ROS Stress Modulation Actin Actin Cytoskeleton ROCK2->Actin Remodeling

Fig 1. Target and off-target signaling network of the AC-TFC scaffold in kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, off-target profiling cannot rely on a single biochemical assay. The following protocols form a self-validating system, utilizing orthogonal genetic controls to prove causality.

Protocol A: In Vitro Kinase Profiling with Genetic Validation

Generic substrates like Myelin Basic Protein (MBP) generate high background noise. We utilize Nictide , a highly specific synthetic peptide substrate for LRRK2, to ensure precise kinetic readouts[5].

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 40 μL reaction volume containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂, and 0.1 mM[γ-³²P]ATP.

  • Enzyme Addition: Introduce 8 nM of recombinant wild-type LRRK2, LRRK2[G2019S] (hyperactive mutant), or LRRK2[A2016T] (inhibitor-resistant mutant)[3].

  • Compound Titration: Add the AC-TFC derivative in a 10-point dose-response curve (0.1 nM to 10 μM, 0.1% DMSO final).

  • Substrate Incubation: Add 20 μM Nictide and incubate for 30 minutes at 30°C.

  • Quantification: Spot onto P81 phosphocellulose paper, wash with phosphoric acid, and quantify via scintillation counting.

The Self-Validating Logic: The inclusion of the LRRK2[A2016T] mutant is critical. The A2016T mutation alters the geometry of the hinge region. If your AC-TFC derivative is a true ATP-competitive LRRK2 inhibitor, it will lose potency against the A2016T mutant. If it still inhibits the mutant, the compound is likely aggregating or acting via a non-specific, off-target mechanism[3].

Protocol B: Cellular Target Engagement & Phenotypic Deconvolution

Biochemical affinity does not guarantee cellular specificity. We must verify target engagement inside the cell while monitoring off-target phenotypic readouts.

Step-by-Step Methodology:

  • Cell Culture: Culture human dopaminergic SH-SY5Y cells stably transfected with LRRK2[G2019S][2].

  • Treatment: Treat cells with the AC-TFC derivative (1 μM and 10 μM) for 2 hours.

  • On-Target Readout (Immunoblotting): Lyse cells and probe for p-Rab10 (Thr73) and p-LRRK2 (Ser935) . A reduction in p-Rab10 confirms LRRK2 target engagement[5].

  • Off-Target Readout (Flow Cytometry): To assess JNK3 cross-reactivity, load cells with MitoSOX Red (5 μM) for 10 minutes. JNK3 inhibition will artificially suppress mitochondrial ROS generation independent of LRRK2 activity[2].

  • Orthogonal Validation: Use siRNA knockdown of LRRK2. If the compound still reduces MitoSOX fluorescence in LRRK2-depleted cells, the ROS suppression is definitively caused by off-target JNK3 inhibition.

Workflow Step1 In Vitro Screening (Nictide Assay) Step2 Kinome Profiling (140-Kinase Panel) Step1->Step2 Step3 Cellular Validation (SH-SY5Y Cells) Step2->Step3 Validation Self-Validation: LRRK2[A2016T] Mutant Step2->Validation Confirm Specificity Step3->Validation Rescue Phenotype

Fig 2. Self-validating experimental workflow for kinome profiling and off-target validation.

Conclusion

The N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide scaffold is a potent starting point for LRRK2 and SYK inhibitor design. However, its propensity for bidentate binding necessitates rigorous off-target profiling, particularly against JNK3 and ROCK2. By employing self-validating protocols—such as the A2016T mutant counter-screen and siRNA phenotypic deconvolution—development teams can confidently separate on-target efficacy from off-target toxicity, streamlining the path to clinical viability.

References

  • WO 2014/060113 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. Google Patents. 1

  • A Small Molecule Bidentate-Binding Dual Inhibitor Probe of the LRRK2 and JNK Kinases - ACS Chemical Biology / NIH. 2

  • Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson's disease - Biochemical Journal / Portland Press. 3

  • Impact of Type II LRRK2 inhibitors on signalling and mitophagy - bioRxiv. 5

  • Leucine-rich repeat kinase 2 promotes the development of experimental severe acute pancreatitis - PMC / NIH. 4

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